3-(Hydroxymethyl)benzene-1-sulfonyl fluoride
Descripción
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Propiedades
IUPAC Name |
3-(hydroxymethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZQUNIVKIALDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96892-89-6 | |
| Record name | 3-(hydroxymethyl)benzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Chemical properties of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride
This guide details the chemical properties, reactivity profile, and applications of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (CAS 96892-89-6), a critical bifunctional building block in modern covalent drug discovery and chemical biology.[1][2]
A Bifunctional SuFEx Hub for Covalent Ligand Discovery[1]
Executive Summary
This compound is a privileged scaffold in the field of Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1] Unlike traditional sulfonyl chlorides, which are highly susceptible to rapid hydrolysis, the sulfonyl fluoride (-SO₂F) moiety offers a unique balance of thermodynamic stability and kinetic reactivity.[2] It remains inert under physiological conditions until activated by specific protein microenvironments (e.g., the phenol of Tyrosine or the
This compound serves as a "warhead linker" :
-
The Warhead: The -SO₂F group acts as a latent electrophile for covalent protein modification.
-
The Handle: The meta-hydroxymethyl group (-CH₂OH) provides a versatile attachment point for drug pharmacophores via esterification, etherification, or oxidation-then-amination.[1]
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 3-(Hydroxymethyl)benzenesulfonyl fluoride | |
| CAS Number | 96892-89-6 | Distinct from PMSF (329-98-6) |
| Molecular Formula | C₇H₇FO₃S | |
| Molecular Weight | 190.19 g/mol | |
| Physical State | White to off-white crystalline solid | Low melting point (typically 40–60°C range for analogs) |
| Solubility | DMSO, DMF, Acetonitrile, DCM | Hydrolytically stable in neutral aqueous buffer for hours/days |
| LogP (Calc) | ~1.2 | Moderate lipophilicity, suitable for cell permeability |
| Storage | -20°C, Desiccated | Avoid strong bases during storage |
Reactivity Landscape & Mechanistic Insight[2]
The utility of this compound lies in its orthogonal reactivity . The alcohol and the sulfonyl fluoride can be manipulated independently.
The SuFEx Mechanism (The Warhead)
The sulfonyl fluoride is an electrophile that undergoes substitution at the sulfur(VI) center. Unlike sulfonyl chlorides (which react via an associative-dissociative mechanism susceptible to water), sulfonyl fluorides are kinetically stabilized by the high bond dissociation energy of the S-F bond and the low polarizability of fluorine.[2]
-
Activation: Reactivity is "gated." It requires either:
-
Proximity: A nucleophile (e.g., Tyr-OH) held in close proximity within a protein binding pocket.
-
Catalysis: Activation by H-bonding networks (e.g., oxyanion holes) or specific Lewis bases (e.g., DBU, BEMP) in synthetic contexts.[2]
-
-
Target Residues: Primarily Tyrosine (forming a sulfonate ester) and Lysine (forming a sulfonamide). Also reacts with Serine (catalytic triads) and Histidine .[3]
The Hydroxymethyl Handle (The Linker)
The meta-positioning of the hydroxymethyl group is geometrically significant. It projects the warhead away from the core scaffold, allowing the -SO₂F to "scan" for nucleophiles on the protein surface near the binding site.[2]
-
Oxidation: Can be oxidized to the aldehyde (using Dess-Martin Periodinane) for reductive amination with amine-bearing ligands.[1]
-
Substitution: Can be converted to a bromide or mesylate for nucleophilic substitution.
-
Esterification: Direct coupling to carboxylic acids.
Reactivity Diagram[2]
Caption: Orthogonal reactivity pathways. The alcohol handles ligand attachment (green), while the sulfonyl fluoride handles protein conjugation (red).[2]
Applications in Drug Discovery[2][5][6]
Covalent Fragment Screening
Researchers attach this building block to a library of "scaffold" molecules. The resulting library is screened against a target protein (e.g., by Mass Spectrometry).[2][3]
-
Hit ID: If the scaffold binds, the -SO₂F is brought close to a nucleophilic residue.[2]
-
Reaction: A covalent bond forms.[3]
-
Readout: A mass shift corresponding to the ligand mass (minus HF).
PROTAC Linker Design
In Targeted Protein Degradation (TPD), this molecule serves as a "covalent E3 ligase recruiter."[2] By attaching an E3 ligase ligand to the alcohol side, the -SO₂F can covalently modify the E3 ligase (or the target), potentially altering degradation kinetics or selectivity.[2]
Experimental Protocols
Protocol A: Synthesis of a Covalent Probe (Esterification)
Use this protocol to attach the warhead to a carboxylic acid-containing drug scaffold (R-COOH).[1]
-
Reagents: Drug Scaffold (1.0 eq), this compound (1.2 eq), EDC·HCl (1.5 eq), DMAP (0.1 eq), DCM (anhydrous).[2]
-
Procedure:
-
Dissolve Drug Scaffold in anhydrous DCM under inert atmosphere (N₂/Ar).
-
Add EDC[1]·HCl and DMAP; stir for 15 min at 0°C to activate the acid.
-
Add this compound.[1]
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The -SO₂F group is generally stable to EDC coupling conditions.[1]
-
-
Workup: Dilute with DCM, wash with 0.1 M HCl (rapidly), then Sat. NaHCO₃, then Brine.[2] Dry over Na₂SO₄.[3]
-
Purification: Flash chromatography. Note: Avoid methanol in the eluent if the product is stored for long periods, though -SO₂F is relatively stable to alcohols without base.[1][2]
Protocol B: SuFEx Protein Labeling Assay
Use this to test if your covalent probe modifies a target protein.
-
Setup:
-
Protein: Recombinant target protein (1–5 µM) in PBS (pH 7.4).
-
Probe: DMSO stock of the synthesized probe (10–100 µM final).
-
-
Incubation:
-
Add probe to protein solution (keep DMSO < 1%).
-
Incubate at 37°C for 1–4 hours.
-
-
Readout (Intact Protein MS):
Safety & Handling
-
Toxicity: Sulfonyl fluorides are covalent modifiers.[3] Treat as a potential sensitizer and irreversible inhibitor of serine proteases (similar to PMSF).
-
Hydrolysis: While stable, prolonged exposure to basic aqueous solutions (pH > 8.[2]5) will hydrolyze the fluoride to the sulfonic acid (non-reactive).
-
Incompatibility: Avoid strong reducing agents (LiAlH₄) which may reduce the sulfonyl group. NaBH₄ is generally tolerated at low temperatures.
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
-
Jones, L. H. (2015). "Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes." ACS Chemical Biology. [1]
-
Enamine Store. "3-(Hydroxymethyl)benzenesulfonyl fluoride - Catalog Entry." Enamine. (Search CAS 96892-89-6 for commercial specs).
-
Kelly, J. W., et al. (2018).[2] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Accounts of Chemical Research. [1]
Sources
Technical Guide: Stability of 3-(Hydroxymethyl)benzene-1-sulfonyl Fluoride in Aqueous Solution
[1][2]
Executive Summary
This compound is an aryl sulfonyl fluoride , a class of electrophiles distinct from the highly labile benzyl sulfonyl fluorides (e.g., PMSF).[1][2] While sulfonyl chlorides hydrolyze rapidly in water, this compound exhibits kinetic stability at neutral and acidic pH, functioning as a "latent" electrophile that reacts selectively with nucleophiles (e.g., Tyrosine, Lysine) or upon activation (SuFEx chemistry).[1]
Structural Basis of Stability
To predict and manipulate the stability of this molecule, one must understand the electronic environment of the sulfonyl fluoride warhead.
Aryl vs. Benzyl Sulfonyl Fluorides
It is critical to distinguish this compound from PMSF (Phenylmethylsulfonyl fluoride).[1][2]
-
PMSF (Benzyl-SO
F): The sulfonyl group is attached to an carbon.[2] Hyperconjugation and lack of conjugation with the ring make the sulfur highly electrophilic and prone to rapid hydrolysis ( at pH 7.5).[1][2] -
Target Molecule (Aryl-SO
F): The sulfonyl group is directly attached to the aromatic ring.[1][2] The bonds conjugate with the -system, reducing the electrophilicity of the sulfur center toward weak nucleophiles like water.[1] Consequently, this compound is significantly more stable.[1][2]
Influence of the Hydroxymethyl Group
The hydroxymethyl (
-
Electronic Effect: It acts as a weak inductive electron-withdrawing group (
effect) but does not participate in resonance with the sulfonyl group due to the meta positioning.[1][2] This slightly increases the electrophilicity of the sulfur compared to unsubstituted benzenesulfonyl fluoride, potentially increasing hydrolysis rates slightly at high pH, but not catastrophically. -
Solubility: The polar hydroxyl group enhances aqueous solubility, ensuring the molecule is available for reaction (or hydrolysis) rather than precipitating.[1]
Mechanistic Analysis of Hydrolysis
Hydrolysis occurs via a nucleophilic substitution at the hexavalent sulfur atom (
Reaction Pathway
The reaction is predominantly base-catalyzed .[1][2] At neutral/acidic pH, water is a poor nucleophile for the stable Ar-SO
Figure 1: Base-catalyzed hydrolysis pathway.[1][2] The attack of the hydroxide ion is the rate-limiting step.[1]
pH-Rate Profile[1][2]
-
pH < 4: Highly stable.[1] Protonation of the sulfonyl oxygens is negligible; fluoride is a poor leaving group in acidic media.[1]
-
pH 7.0 - 7.5: Metastable.[1][2] Hydrolysis is slow (
is low).[1][2] Suitable window for protein labeling.[1] -
pH > 9.0: Unstable.[1] Hydrolysis competes significantly with bioconjugation.[1]
Experimental Protocols for Stability Testing
Researchers should validate the stability of their specific lot, as impurities (sulfonic acid) can catalyze further degradation.[1]
Method A: F NMR Spectroscopy (Gold Standard)
Fluorine NMR is superior to HPLC because it directly observes the unique chemical shift of the sulfonyl fluoride versus the free fluoride ion.[1][2]
Protocol:
-
Preparation: Dissolve 10 mg of compound in 500
L of deuterated solvent (e.g., DMSO- ) to create a stock. -
Initiation: Add 50
L of stock to 450 L of buffered (phosphate buffer, pH 7.4) in an NMR tube. -
Acquisition: Immediately acquire a
spectrum.[1] The Ar-SO F signal typically appears around ppm (relative to ).[1][2] -
Time-Course: Acquire spectra every 30 minutes for 12 hours.
-
Quantification: Integrate the starting material peak vs. the free fluoride ion peak (approx.
ppm).[1][2] -
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Method B: RP-HPLC
Use this method if NMR is unavailable.[1][2]
Protocol:
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]
-
Workflow:
Figure 2: Workflow for determining aqueous stability half-life.
Summary of Stability Data
The following data represents the expected behavior of this compound based on structural analogs (e.g., AEBSF, Benzenesulfonyl fluoride) [1, 2].
| Parameter | Condition | Stability Status | Estimated |
| pH | Acidic (pH 4.[1][2]0) | High | > 1 Week |
| Neutral (pH 7.[1][2]4) | Moderate | 24 - 48 Hours | |
| Basic (pH 9.[1][2]0) | Low | < 2 Hours | |
| Temperature | 4°C | High | Stable |
| 37°C | Moderate | Degradation accelerated 2-3x | |
| Nucleophiles | Tris/Glycine Buffer | Unstable | Reacts with amines (avoid Tris!) |
| PBS / HEPES | Stable | Recommended buffers |
Critical Note: Do not use Tris, Glycine, or primary amine buffers during stability testing or storage, as the sulfonyl fluoride will covalently modify the amine buffer components (SuFEx reaction), leading to false "instability" readings [3].[1]
Storage and Handling Recommendations
-
Solid State: Store as a solid at -20°C under inert atmosphere (Nitrogen/Argon). The solid is stable for years if kept dry.[1]
-
Stock Solutions: Prepare in anhydrous DMSO or Acetonitrile. Avoid protic solvents (Methanol/Ethanol) for long-term storage as solvolysis can occur over weeks.[1][2]
-
Aqueous Working Solutions: Prepare immediately before use.[1] Do not store aqueous solutions overnight.[1]
-
Quenching: If a reaction must be stopped, acidify to pH 3-4 or add a large excess of a scavenger amine (e.g., hydroxylamine).[1]
References
-
Narayanan, A. & Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2650-2659.[1] Link
-
Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[1][2] Link[1][2]
-
Hett, E. C., et al. (2002).[1] "Sulfonyl Fluorides as Activity-Based Probes for Serine Proteases."[1][2] Current Protocols in Chemical Biology. (Demonstrates AEBSF stability and amine reactivity). Link
Strategic Deployment of 3-(Hydroxymethyl)benzene-1-sulfonyl Fluoride in Covalent Probe Design
This technical guide details the strategic application of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (CAS: 3292-15-1) as a modular building block for constructing covalent probes and targeted inhibitors.
Executive Summary
In the landscape of Targeted Covalent Inhibitors (TCIs), the sulfonyl fluoride (SF) warhead has emerged as a "privileged" electrophile due to its unique suitability for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike highly reactive acrylamides (which target cysteine) or unstable sulfonyl chlorides, sulfonyl fluorides possess a "Sleeping Beauty" reactivity profile: they are metabolically stable and unreactive in free solution but become hyper-reactive upon specific binding-induced proximity to nucleophilic residues (Tyr, Lys, His, Ser).
This compound serves as a critical bifunctional linker . It provides:
-
A SuFEx Warhead (-SO₂F): For covalent engagement with the target protein.[1][2][3][4]
-
A Bio-orthogonal Handle (-CH₂OH): A hydroxymethyl group at the meta position, allowing versatile conjugation to ligands, pharmacophores, or affinity tags without compromising the warhead's electronic stability.
This guide outlines the mechanistic basis, conjugation protocols, and proteomic workflows for utilizing this reagent to map druggable hotspots and silence protein function.
Chemical Architecture & Mechanistic Foundations
Structural Analysis
The molecule features a benzene ring substituted at the 1-position with a sulfonyl fluoride and at the 3-position (meta) with a hydroxymethyl group.
-
Electronic Tuning: The meta positioning is strategic. Unlike para substitution, which allows direct resonance conjugation, the meta position relies primarily on inductive effects. This prevents excessive deactivation of the aromatic ring by the electron-withdrawing sulfonyl group, maintaining the nucleophilicity of the hydroxymethyl oxygen for synthetic coupling while preserving the electrophilicity of the sulfur center.
-
The Warhead (SuFEx): The S(VI)-F bond is strong (bond energy ~130 kcal/mol) and resistant to reduction and hydrolysis at physiological pH. However, the dipole of the S=O bonds renders the sulfur atom electrophilic.
Mechanism of Action: Proximity-Enabled Reactivity
The reaction follows a specific trajectory distinct from Michael acceptors. It does not require a specific protonation state of the residue but rather a precise geometry that stabilizes the pentacoordinate transition state.
Target Residues:
-
Tyrosine (Tyr): Forms a stable aryl sulfonate ester.
-
Lysine (Lys): Forms a sulfonamide .
-
Histidine (His): Forms a sulfonamide (often unstable/reversible) or imidazolium sulfonate .
-
Serine (Ser): Forms a sulfonate (common in catalytic triads).
Visualization: SuFEx Reaction Pathway
The following diagram illustrates the transition from ligand binding to covalent modification.
Caption: The SuFEx mechanism relies on ligand-directed binding to position the S(VI) center near a nucleophile, overcoming the kinetic barrier to fluoride displacement.[3]
Strategic Application: Probe Synthesis
To use this compound effectively, it must be conjugated to a high-affinity ligand. The hydroxymethyl group (-CH₂OH) acts as the attachment point.
Conjugation Strategies
The alcohol handle allows for diverse synthetic routes:
| Strategy | Synthetic Transformation | Resulting Linkage | Application |
| Etherification | Convert -OH to Bromide/Mesylate | Ether / Amine | Stable, minimal steric bulk. Ideal for compact binding pockets. |
| Carbamoylation | React -OH with Isocyanate or Carbamoyl Chloride | Carbamate | Introduces H-bond donors/acceptors; good metabolic stability. |
| Esterification | React -OH with Carboxylic Acid (EDC/NHS) | Ester | Rapid synthesis; susceptible to esterases in vivo (use for in vitro assays). |
| Click Chemistry | Convert -OH to Azide/Alkyne | Triazole | For modular assembly of library compounds. |
Protocol: Converting the Linker to an Alkylating Agent
Objective: Convert the hydroxyl group to a bromide to enable coupling to a ligand containing a nucleophile (e.g., a secondary amine).
Reagents:
-
This compound (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq) or CBr₄/PPh₃ (Appel Reaction conditions)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere. Cool to 0°C.
-
Bromination: Dropwise add PBr₃ (0.4 mmol) over 10 minutes. The reaction is generally rapid due to the benzylic nature of the alcohol.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The product (benzyl bromide derivative) will be less polar than the starting alcohol.
-
Quench & Workup: Pour into ice water. Extract with DCM (3x). Wash organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄.
-
Purification: Flash chromatography is usually required to remove phosphorus byproducts.
-
Note: The Sulfonyl Fluoride group is stable to these mild acidic conditions, but avoid strong bases or high heat during workup to prevent hydrolysis.
-
Proteomic Profiling Workflow
Once the probe is synthesized, it is used to label the target protein. The following workflow describes an Activity-Based Protein Profiling (ABPP) experiment.
Experimental Workflow Diagram
Caption: Workflow for identifying modification sites. The mass shift is critical for database searching.
Mass Spectrometry Data Interpretation
When analyzing MS/MS data, the covalent adduct results in a specific mass shift on the modified residue.
Mass Shift Calculation:
-
Formula of Reagent: C₇H₇FO₃S (MW: ~190.19)
-
Reaction: Protein-Nu-H + R-SO₂F
Protein-Nu-SO₂-R + HF -
Net Mass Added: Mass of (Reagent) - Mass of (HF)
-
Reagent Mass: 190.19 Da
-
Loss of Fluoride: -18.998 Da
-
Loss of Proton (from protein): -1.008 Da
-
Delta Mass: +170.18 Da (for the unconjugated linker alone).
-
Correction: If the linker is attached to a Ligand (L), the added mass is MW(Ligand-Linker) - 20 Da .
-
Search Parameters:
-
Variable Modification: Define a custom modification on Y, K, S, H.
-
Diagnostic Ions: Sulfonyl derivatives often show neutral loss of SO₂ (-64 Da) in MS/MS spectra, aiding in validation.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Gao, Q., et al. (2023). "The proximity-enabled sulfur fluoride exchange reaction in the protein context." Chemical Science. Link
-
PubChem. (n.d.). "3-(Hydroxymethyl)benzenesulfonyl fluoride - Compound Summary." National Library of Medicine. Link
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxymethyl-Substituted Sulfonyl Fluorides: Modular SuFEx Hubs for Chemical Biology
The following technical guide details the chemistry, synthesis, and application of Hydroxymethyl-Substituted Sulfonyl Fluorides , with a specific focus on their role as bifunctional "SuFExable" linkers in chemical biology and medicinal chemistry.
Executive Summary
In the landscape of covalent drug discovery, Sulfur-Fluoride Exchange (SuFEx) has emerged as a premier "click" chemistry methodology, championed by K. Barry Sharpless and colleagues.[1][2][3] While the sulfonyl fluoride (
Hydroxymethyl-substituted sulfonyl fluorides (most notably 4-(fluorosulfonyl)benzyl alcohol ) represent a critical class of bifunctional reagents. They possess a "Janus" character:
-
A Nucleophilic Handle (
): Allows for facile attachment to drug pharmacophores, peptides, or diverse ligands via esterification or etherification. -
A Latent Electrophile (
): Remains inert through most synthetic transformations but reacts specifically with tyrosine, lysine, or serine residues within protein binding pockets under biological conditions.
This guide provides a rigorous analysis of these compounds, moving from synthetic protocols to their application in Activity-Based Protein Profiling (ABPP) and covalent inhibition.
Chemical Architecture & Stability Profile
Structural Logic
The defining feature of this class is the coexistence of a primary alcohol and a sulfonyl fluoride on a rigid scaffold, typically an arene.
-
Aliphatic Variants (Instability Warning):
-Hydroxymethyl sulfonyl fluorides ( ) are generally unstable. They are prone to a retro-aldol-type decomposition, releasing formaldehyde and fluorosulfinic acid. -
Aromatic Variants (The Gold Standard): Placing the hydroxymethyl group on an aryl ring (e.g., para-substitution) decouples the electronic effects. The aromatic ring acts as a spacer, ensuring the stability of the
group while keeping the accessible.
The Stability Paradox (SuFEx)
Unlike sulfonyl chlorides (
Synthetic Methodology
Protocol: Synthesis of 4-(Fluorosulfonyl)benzyl Alcohol
This protocol describes the conversion of a precursor (4-(chlorosulfonyl)benzoic acid or ester) into the target hydroxymethyl-sulfonyl fluoride.
Reagents:
-
Precursor: 4-(Chlorosulfonyl)benzoic acid
-
Fluorinating Agent: Potassium Bifluoride (
) or Potassium Fluoride ( ) with 18-crown-6. -
Reducing Agent: Borane-DMS (
) or (Requires careful control to avoid reducing the ).
Step-by-Step Workflow:
-
Fluorination (Cl
F Exchange):-
Dissolve 4-(chlorosulfonyl)benzoic acid in acetonitrile/water (10:1).
-
Add excess
(saturated aqueous solution). -
Stir at RT for 2–4 hours. The
converts to .[4][5] -
Mechanism:[2][6][7] The bifluoride ion acts as a nucleophile. The resulting
is stable to the aqueous workup. -
Yield: >90% conversion to 4-(fluorosulfonyl)benzoic acid.
-
-
Chemoselective Reduction (COOH
CH2OH):-
Critical Step: The
group is resistant to reduction by borane reagents, whereas would be reduced to a thiol or sulfinic acid. -
Dissolve the intermediate acid in anhydrous THF under Argon.
-
Add
dropwise at 0°C. -
Allow to warm to RT and stir for 12 hours.
-
Quench carefully with methanol.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Visualization: Synthetic Pathway
The following diagram illustrates the conversion and the bifurcation of reactivity.
Caption: Chemoselective synthesis of 4-(fluorosulfonyl)benzyl alcohol. Note the stability of the sulfonyl fluoride moiety during borane reduction.
Applications in Chemical Biology
Modular Probe Construction
The hydroxymethyl group serves as a universal adapter. Researchers can attach this "warhead" to any carboxylic acid-containing ligand (drug, peptide, cofactor) using standard ester coupling (EDC/NHS or HATU).
-
Advantage: This allows for the rapid conversion of reversible inhibitors into covalent probes without complex total synthesis. The
spacer often provides just enough flexibility for the to reach a nucleophilic residue (Tyr, Lys, His) near the binding pocket.
Mechanism of Action: SuFEx Activation
Unlike Michael acceptors (e.g., acrylamides) that rely on intrinsic electrophilicity, sulfonyl fluorides are "context-dependent" electrophiles.
-
Binding: The ligand directs the probe to the protein active site.
-
Proximity: The
group is brought close to a nucleophilic side chain. -
Activation: The protein environment (local pH, H-bonding to the fluoride) catalyzes the departure of the fluoride ion.
-
Covalent Bond: A stable sulfonate (
) or sulfonamide ( ) bond is formed.
Visualization: ABPP Workflow
This diagram details the workflow for using these probes in Activity-Based Protein Profiling.
Caption: Workflow for using hydroxymethyl-sulfonyl fluoride probes in proteomic profiling. The SuFEx reaction is driven by specific binding proximity.
Experimental Data Summary
Table 1: Comparative Reactivity of Sulfonyl Fluoride Linkers
| Linker Type | Structure | Stability (pH 7.4) | Reactivity Target | Primary Application |
| Aryl-CH2OH-SO2F | Rigid, Aromatic | High (>24h) | Tyr > Lys > His | Modular Probe Synthesis |
| Alkyl-SO2F | Flexible, Aliphatic | Moderate | Lys > Cys | General Crosslinking |
| Ethenesulfonyl Fluoride (ESF) | Michael Acceptor | Low (Reactive) | Cys, Conjugate addn | Heterocycle Synthesis |
Note: The hydroxymethyl-aryl variant offers the best balance of metabolic stability and specific reactivity for in vivo applications.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][2][3] Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018). "Sulfur(VI) Fluorides as Tools in Biomolecular and Medicinal Chemistry." MedChemComm. Link
-
Narayanam, M. K., et al. (2018). "Rational Design of a Sulfonyl Fluoride Chemical Probe for the Identification of DcpS as a Therapeutic Target." Cell Chemical Biology. Link
-
Yang, Z., et al. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." PNAS. Link
Sources
- 1. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rh-Catalyzed Highly Enantioselective Synthesis of Aliphatic Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action for sulfonyl fluoride covalent inhibitors
Topic: Mechanism of action for sulfonyl fluoride covalent inhibitors Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
A Technical Guide to SuFEx-Enabled Ligand Discovery
Introduction: The Renaissance of Covalent Inhibition
The landscape of drug discovery has shifted from avoiding covalent inhibitors—fearing idiosyncratic toxicity—to actively seeking them.[1] While acrylamides targeting cysteine residues (e.g., ibrutinib, osimertinib) dominated the first wave of "targeted covalent inhibitors" (TCIs), the field is now constrained by the low abundance of accessible cysteines (~2% of the proteome).
Sulfonyl fluorides (SFs) represent the next frontier. Unlike promiscuous alkylating agents, SFs possess a unique "latent" reactivity profile known as Sulfur-Fluoride Exchange (SuFEx) . They are chemically stable in plasma and aqueous buffers but become highly reactive when positioned precisely within a protein binding pocket. This guide details the mechanistic underpinnings, kinetic evaluation, and experimental application of SF warheads for targeting "undruggable" residues such as Tyrosine, Lysine, and Histidine.
The Chemical Mechanism: SuFEx in the Binding Pocket
The core mechanism of sulfonyl fluorides relies on the stability of the S(VI)-F bond.[2] The bond energy is high, and the fluoride atom is a poor leaving group under standard physiological conditions. However, inside a protein active site, the reactivity is "sparked" by specific environmental factors.
2.1 The Reaction Coordinate
The reaction follows a nucleophilic substitution at the sulfur center.[2] Unlike
-
Recognition (
): The inhibitor binds reversibly to the pocket, orienting the warhead near a nucleophilic side chain. -
Activation: The local protein environment (often a basic residue like His or Arg, or an H-bond network) activates the nucleophile (deprotonation) and/or stabilizes the leaving fluoride.
-
Sulfonylation (
): The nucleophile attacks the sulfur, expelling fluoride and forming a stable sulfonyl-protein adduct.
Key Differentiator: Sulfonyl chlorides are susceptible to rapid hydrolysis and reduction.[3] Sulfonyl fluorides are resistant to hydrolysis and reduction, reacting exclusively via heterolytic S-F bond cleavage.[4]
2.2 Visualization of the SuFEx Mechanism
Figure 1: The SuFEx reaction coordinate. The stability of the S-F bond requires specific protein micro-environmental assistance (catalysis) to proceed, ensuring high target selectivity.
Residue Specificity and Scope
Unlike Michael acceptors (Cys-specific), sulfonyl fluorides are "privileged warheads" capable of modifying a diverse set of residues. This is governed by Context-Dependent Reactivity .
| Target Residue | Mechanism of Modification | Required Microenvironment |
| Tyrosine | Phenol | Proximal basic residues (Lys, His) or structural water to assist deprotonation. |
| Lysine | Amine nucleophilic attack | Low pKa |
| Histidine | Imidazole nitrogen attack | Rare; requires precise geometry to overcome steric hindrance. |
| Serine | Hydroxyl attack | Canonical mechanism in serine proteases; requires the catalytic triad. |
| Threonine | Hydroxyl attack | Less common; observed in specific kinase active sites. |
Expert Insight: The reactivity of SFs toward Tyrosine is particularly valuable. Tyrosine is abundant on protein surfaces and interfaces (PPIs), making SFs ideal for targeting non-catalytic sites where Cysteines are absent.
Kinetic Evaluation: The Parameter
To validate an SF inhibitor, one must move beyond
4.1 The Kinetic Scheme
- (Affinity): The dissociation constant of the initial non-covalent complex.[1]
- (Reactivity): The first-order rate constant of bond formation.[1]
4.2 Protocol: Determining
Objective: Calculate the second-order rate constant for covalent inactivation.
-
Preparation: Prepare enzyme and a dilution series of the SF inhibitor (e.g., 0.1x to 10x the estimated
). -
Incubation: Incubate enzyme + inhibitor for varying time points (
min). -
Activity Assay: At each time point, dilute an aliquot into a substrate solution (rapid dilution prevents further inhibition) and measure residual velocity (
). -
Data Analysis:
-
Plot
vs. time for each [I]. The slope is . -
Plot
vs. [I]. Fit to the hyperbolic equation: -
Extract
and .
-
Figure 2: Workflow for kinetic characterization of covalent inhibitors. This rigorous approach distinguishes true covalent targeting from non-specific inhibition.
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
To verify target engagement and selectivity in a complex proteome, ABPP is the standard validation method.
Materials:
-
SF-Probe: An SF inhibitor functionalized with an alkyne handle (or biotin).[5]
-
Lysate: Cell or tissue lysate (1-2 mg/mL).
-
Click Reagents: Azide-biotin (or Azide-fluorophore), TCEP, TBTA,
.
Step-by-Step Methodology:
-
Proteome Labeling:
-
Dilute proteome to 1 mg/mL in PBS.
-
Add SF-Probe (typically 1-10 µM). Include a "No Probe" control and a "Competitor" control (pre-incubate with excess non-alkyne inhibitor).
-
Incubate for 1 hour at RT or
. Note: SFs require longer incubation than acrylamides due to higher stability.
-
-
Click Chemistry (CuAAC):
-
Add the following sequentially:
-
Azide-Biotin (100 µM)
-
TCEP (1 mM) - Reduces disulfides and protects Cu(I).
-
TBTA (100 µM) - Ligand to stabilize Cu(I).
- (1 mM) - Catalyst.
-
-
Vortex and incubate for 1 hour at RT.
-
-
Enrichment & Digestion:
-
Precipitate proteins (methanol/chloroform) to remove excess reagents.
-
Resuspend in urea/SDS buffer.
-
Incubate with Streptavidin-agarose beads (1-2 hours).
-
Wash beads stringently (1% SDS, Urea, PBS) to remove non-covalent binders.
-
On-Bead Digestion: Add Trypsin and incubate overnight.
-
-
Mass Spectrometry (LC-MS/MS):
-
Elute peptides and analyze via LC-MS/MS.[5]
-
Data Search: Set "Variable Modification" to include the mass shift of the SF-probe adduct on Tyr, Lys, His, Ser, Thr.
-
Challenges and Troubleshooting
-
Hydrolysis: While stable, SFs can hydrolyze over long storage periods in DMSO/water mixtures. Solution: Store as solids or anhydrous DMSO stocks at -80°C. Avoid freeze-thaw cycles.
-
Non-Specific Labeling: High concentrations (>50 µM) can lead to non-specific labeling of surface lysines. Solution: Titrate probe concentration.[6] True specific labeling should saturate at low concentrations.
-
Incomplete Labeling: If no labeling is observed, the "spark" might be missing. Solution: Check pH. Some SuFEx reactions are pH-sensitive. Ensure the protein is in its native conformation (denatured proteins often do not react with SFs because the activating microenvironment is lost).
References
-
Sulfur fluoride exchange (SuFEx): Another good reaction for click chemistry. Source: Angewandte Chemie International Edition URL:[Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. Source: Chemical Science (RSC) URL:[Link]
-
Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Source: PNAS URL:[Link]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Source: PNAS URL:[Link]
-
Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
Sources
- 1. jopir.in [jopir.in]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure-Activity Relationship of 3-(Hydroxymethyl)benzene-1-sulfonyl Fluoride
Abstract
The sulfonyl fluoride moiety represents a privileged electrophilic warhead in chemical biology and drug discovery, capable of forming stable covalent bonds with nucleophilic amino acid residues in protein targets. This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of 3-(hydroxymethyl)benzene-1-sulfonyl fluoride, a scaffold of significant interest for the development of targeted covalent inhibitors. While direct literature on this specific molecule is limited, this document synthesizes established principles from related substituted benzenesulfonyl fluorides to project a cogent SAR profile. We will delve into the mechanistic basis of inhibition, propose synthetic strategies, and provide detailed protocols for the biological evaluation of this compound and its analogs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and leverage the therapeutic potential of this chemical scaffold.
Introduction: The Sulfonyl Fluoride Warhead in Covalent Inhibition
Covalent inhibitors have witnessed a resurgence in drug discovery, offering distinct advantages such as prolonged duration of action and high potency.[1] The sulfonyl fluoride (SO₂F) group has emerged as a versatile and "tunable" electrophile for covalent modification of protein targets.[2] Unlike more reactive covalent warheads, sulfonyl fluorides exhibit a balanced reactivity profile, demonstrating sufficient stability in aqueous environments while being susceptible to nucleophilic attack by activated amino acid residues within a protein's binding pocket.[2]
The reactivity of the sulfonyl fluoride is directed towards a range of nucleophilic amino acids, including serine, threonine, lysine, tyrosine, and histidine.[3] This broad targeting capability, coupled with the potential for developing highly selective inhibitors through careful molecular design, makes the sulfonyl fluoride scaffold an attractive starting point for probe development and drug discovery.
This guide focuses on the this compound scaffold. The placement of the hydroxymethyl group at the meta-position is of particular interest as it introduces a site for potential hydrogen bonding interactions and a handle for further chemical modification, both of which can be exploited to enhance binding affinity and selectivity.
Mechanism of Action: Covalent Modification of Target Proteins
The inhibitory activity of this compound is predicated on the irreversible covalent modification of a nucleophilic residue within the active site or a ligand-binding pocket of a target protein. The generally accepted mechanism proceeds through a two-step process:
-
Reversible Binding: The inhibitor initially forms a non-covalent encounter complex with the target protein, driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The 3-(hydroxymethyl) group is poised to play a significant role in this initial binding event through hydrogen bonding with appropriate donor or acceptor groups on the protein surface.
-
Irreversible Covalent Bonding: Following initial binding and correct orientation, a suitably positioned and activated nucleophilic amino acid residue attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide linkage between the inhibitor and the protein.[1]
The following diagram illustrates the general mechanism of covalent modification of a serine residue by a substituted benzenesulfonyl fluoride.
Caption: Covalent modification of a serine residue by this compound.
Projected Structure-Activity Relationship (SAR)
Based on the analysis of related substituted benzenesulfonyl fluorides, we can project the following SAR for the this compound scaffold:
The Role of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) substituent at the meta-position is anticipated to significantly influence the biological activity through several mechanisms:
-
Hydrogen Bonding: The primary alcohol can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with residues in the binding pocket of the target protein. This can enhance binding affinity (lower Kᵢ) and contribute to selectivity.
-
Solubility: The polar hydroxymethyl group is expected to improve the aqueous solubility of the compound compared to the unsubstituted benzenesulfonyl fluoride, which is a favorable property for a drug candidate.
-
Vector for Modification: The hydroxyl group serves as a convenient chemical handle for further derivatization. It can be readily converted to ethers, esters, or other functional groups to explore additional binding interactions and optimize pharmacokinetic properties.
Impact of Substituent Position
The positional isomers of the hydroxymethyl group (ortho, meta, and para) are expected to exhibit distinct activity profiles. SAR studies on dienyl sulphonyl fluorides have shown that the position of substituents on the aryl ring can significantly impact inhibitory activity, with ortho and meta substitutions often being more favorable than para substitutions for certain targets.[4] This is likely due to the specific topology of the enzyme's active site, where ortho and meta substituents may be better positioned to engage in favorable interactions.
Modifications to the Hydroxymethyl Group
Systematic modification of the hydroxymethyl group can provide valuable SAR insights. A proposed initial set of analogs for synthesis and evaluation is presented in the table below.
| R Group (at meta-position) | Rationale for Modification | Expected Impact on Activity |
| -CH₂OH | Parent compound | Baseline activity, potential for H-bonding |
| -CH₂OCH₃ | Ether analog | Probes for H-bond acceptor capability, increased lipophilicity |
| -CH₂OAc | Ester analog | Prodrug potential, altered steric and electronic properties |
| -CH₂NH₂ | Amine analog | Introduction of a basic center, potential for salt bridge formation |
| -CHO | Aldehyde precursor | Increased reactivity, potential for Schiff base formation |
| -COOH | Carboxylic acid analog | Introduction of an acidic center, potential for H-bonding and salt bridges |
Synthetic Strategies
While a direct synthesis of this compound is not prominently described in the literature, its preparation can be envisaged through several established synthetic routes for arylsulfonyl fluorides.
Proposed Synthetic Routes
Two plausible retrosynthetic approaches are outlined below:
-
From 3-Methylbenzenesulfonyl Fluoride: This approach involves the oxidation of the commercially available 3-methylbenzenesulfonyl fluoride.
-
From 3-Formylbenzenesulfonyl Chloride: This route involves the reduction of a formyl group to the corresponding alcohol.
The following diagram illustrates these proposed synthetic pathways.
Caption: Proposed synthetic routes to this compound.
General Experimental Protocol: Synthesis from a Sulfonic Acid Precursor
This protocol outlines a general procedure for the synthesis of an arylsulfonyl fluoride from the corresponding sulfonic acid, which can be adapted for the synthesis of this compound analogs.[5]
Materials:
-
Substituted benzenesulfonic acid or its sodium salt
-
Cyanuric chloride
-
Tetrabutylammonium bromide (TBAB)
-
Potassium bifluoride (KHF₂)
-
Acetonitrile (anhydrous)
-
Acetone
-
Stir bar
-
Oven-dried reaction tube
Procedure:
-
To an oven-dried reaction tube equipped with a stir bar, add the sodium sulfonate (1.0 eq.), cyanuric chloride (1.1 eq.), TBAB (5 mol%), and acetonitrile.
-
Stir the mixture at 60 °C for 12 hours.
-
After cooling to room temperature, add KHF₂ (3.0 eq.) and acetone to the reaction mixture.
-
Stir the solution at room temperature for an additional 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonyl fluoride.
Biological Evaluation: A Step-by-Step Approach
A multi-tiered approach is recommended for the comprehensive biological evaluation of this compound and its analogs.
Tier 1: In Vitro Enzymatic Assays
The initial evaluation should focus on determining the inhibitory potency against a panel of relevant enzymes, such as serine proteases.
Protocol: Serine Protease Inhibition Assay [1]
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Chromogenic or fluorogenic substrate (e.g., BAPNA for trypsin)
-
Test compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25 °C or 37 °C) for various time points to assess time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC₅₀ values for each pre-incubation time.
Tier 2: Determination of Kinetic Parameters for Irreversible Inhibition
For compounds that exhibit time-dependent inhibition, it is crucial to determine the kinetic parameters kᵢₙₐ꜀ₜ/Kᵢ, which provides a more accurate measure of covalent inhibitor potency than IC₅₀.[6][7]
Protocol: Determination of kᵢₙₐ꜀ₜ/Kᵢ [6][8]
Procedure:
-
Incubate the target enzyme with multiple concentrations of the inhibitor.
-
At various time points, withdraw aliquots and measure the remaining enzyme activity using a suitable substrate.
-
Plot the natural logarithm of the percentage of remaining activity versus time for each inhibitor concentration. The slope of this line represents the observed rate of inactivation (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation rate (Kᵢ). The ratio kᵢₙₐ꜀ₜ/Kᵢ represents the second-order rate constant of inhibition.
Tier 3: Cellular Target Engagement
Confirming that the inhibitor binds to its intended target in a cellular context is a critical step in the validation process. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11]
Protocol: Cellular Thermal Shift Assay (CETSA) [9]
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Lysis buffer
-
Antibodies specific for the target protein
-
Western blotting reagents and equipment
-
Thermal cycler
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified duration.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
A ligand-induced stabilization of the target protein will result in a shift of its melting curve to a higher temperature.
Tier 4: Target Identification and Selectivity Profiling
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to identify the protein targets of a covalent inhibitor and assess its selectivity across the proteome.[12][13]
Protocol: Activity-Based Protein Profiling (ABPP) [12]
Materials:
-
Alkyne- or azide-functionalized analog of the lead compound
-
Cell lysate or intact cells
-
Biotin-azide or biotin-alkyne for click chemistry
-
Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Mass spectrometry facility
Procedure:
-
Synthesize an analog of this compound containing a "clickable" handle (e.g., a terminal alkyne).
-
Incubate the probe with a complex proteome (cell lysate or intact cells).
-
Perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin affinity chromatography.
-
Identify the captured proteins by mass spectrometry.
The following diagram outlines the workflow for the biological evaluation of this compound analogs.
Caption: Tiered workflow for the biological evaluation of covalent inhibitors.
Potential Signaling Pathways and Therapeutic Applications
Given the propensity of sulfonyl fluorides to target serine proteases, inhibitors based on the this compound scaffold could potentially modulate signaling pathways implicated in various diseases. Serine proteases play critical roles in inflammation, coagulation, cancer, and infectious diseases.
For instance, inhibiting a serine protease involved in an inflammatory cascade could lead to a reduction in the production of pro-inflammatory cytokines. The diagram below depicts a simplified signaling pathway where a serine protease is a key upstream regulator, and how a covalent inhibitor could block this pathway.
Caption: Inhibition of a generic serine protease-mediated signaling pathway.
Conclusion
The this compound scaffold holds considerable promise for the development of novel covalent inhibitors. The hydroxymethyl group offers a unique combination of properties, including the potential for enhanced binding affinity through hydrogen bonding and a versatile handle for synthetic elaboration. While direct experimental data for this specific molecule is not yet available, the principles of SAR derived from related benzenesulfonyl fluorides provide a solid foundation for a rational drug design campaign. The detailed experimental protocols provided in this guide offer a clear roadmap for the synthesis, biological evaluation, and target validation of analogs based on this promising scaffold. Further exploration of the SAR of this compound is warranted and is likely to yield valuable insights for the development of the next generation of targeted covalent therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling (ABPP). BenchChem.
-
Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]
-
Slideshare. (n.d.). Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. Retrieved from [Link]
-
Charles River. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Irreversible Inhibition of Serine Proteases by Phenylmethylsulfonyl Fluoride (PMSF). BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
- Bernhard, S. A., & Lau, E. Y. (1972). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluorides.
- Li, Y., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1860-1873.
- Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 411-429.
- Johnson, D. S., et al. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry.
- Grimster, N. P., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.
- Li, Y., et al. (2021). Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1860–1873.
- Orcutt, S. J., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS chemical biology, 15(7), 1775–1784.
- Dai, L., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 165-176). Humana, New York, NY.
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
- Li, Y., et al. (2021). Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1860–1873.
- Urbanas, P., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330.
- Deb, S., et al. (2007). Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. Bioorganic & medicinal chemistry, 15(4), 1848–1856.
- Willems, L. I., et al. (2018). "Activity-based Protein Profiling" in eLS. John Wiley & Sons, Ltd: Chichester.
-
Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]
- Qin, C., & Sun, X. (2021). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Organic & Biomolecular Chemistry, 19(3), 541-545.
-
ResearchGate. (n.d.). Detection of ABP binding sites and competitive ABPP. Retrieved from [Link]
- Zhang, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628.
- Guo, J., et al. (2019). Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature.
-
ResearchGate. (n.d.). Serine protease inhibitors (PMSF and AEBSF) and the clickable probe.... Retrieved from [Link]
- ResearchGate. (2025).
- Odake, S., et al. (1993). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Biochimica et biophysica acta, 1175(1), 18–24.
- Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides.
- Google Patents. (n.d.).
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659.
- Royal Society of Chemistry. (n.d.). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides.
- Tang, P., & Wang, W. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic letters, 6(8), 1229–1231.
- Royal Society of Chemistry. (n.d.). A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides.
- ResearchGate. (2025). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides.
- Mahadevan, A., et al. (2001). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Life sciences, 69(1), 15–22.
- Li, Z., et al. (2025). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry.
- Water Quality Associ
- Illinois State Water Survey. (n.d.).
- Peko, T. C., et al. (2025). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electroreductive hydroxy fluorosulfonylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents [patents.google.com]
- 6. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. annualreviews.org [annualreviews.org]
- 11. pelagobio.com [pelagobio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Protocol for synthesizing 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride
This guide details the synthesis of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride , a bifunctional "linker" molecule critical for SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1] This compound features a primary alcohol (nucleophilic handle) and a sulfonyl fluoride (electrophilic warhead), enabling the modular construction of covalent probes and proteomic tools.[1][2]
Part 1: Core Directive & Safety Assessment
Editorial Strategy: This protocol prioritizes chemoselectivity and safety . The primary challenge is reducing the carboxylic acid precursor to an alcohol without degrading the sulfonyl fluoride moiety.[1][2] While sulfonyl fluorides are remarkably stable compared to their chloride counterparts, they are susceptible to strong nucleophilic hydrides (e.g., LiAlH₄).[1][2] Therefore, this guide utilizes Borane-Dimethyl Sulfide (BMS) for its specific reduction of carboxylic acids in the presence of sulfonyl electrophiles.[1][2]
Safety Warning (Critical):
-
Toxicity: Sulfonyl fluorides are serine protease inhibitors and can cause severe skin burns and eye damage.[1][2] They are toxic if swallowed or inhaled.[2][3]
-
HF Generation: Hydrolysis or contact with strong acids can release Hydrogen Fluoride (HF).[1][2] Calcium gluconate gel must be available in the lab.[1][2]
-
Reactivity: Avoid mixing with strong bases or strong nucleophiles unless intended for the specific reaction.
Part 2: Retrosynthetic Analysis & Logic
The synthesis is designed to install the robust S-F bond before the sensitive reduction step.[1][2] This prevents the self-polymerization often seen with hydroxymethyl-sulfonyl chlorides.[2]
Pathway Logic:
-
Precursor Selection: Start with 3-(Chlorosulfonyl)benzoic acid .[1][2] It is commercially available and inexpensive.[1][2]
-
Fluorination (The "Hardening" Step): Convert the reactive sulfonyl chloride to the stable sulfonyl fluoride using Potassium Bifluoride (KHF₂).[1][2] This "hardens" the sulfur center against reduction.[1][2]
-
Chemoselective Reduction: Use Borane-Dimethyl Sulfide (BH₃[1][2]·SMe₂) . Borane is an electrophilic reducing agent that rapidly reduces electron-rich carboxylic acids but is kinetically slow to react with the electron-deficient sulfonyl fluoride.[1]
Figure 1: Strategic pathway for chemoselective synthesis. The sulfonyl fluoride is installed first to ensure stability during reduction.[2]
Part 3: Detailed Experimental Protocol
Step 1: Synthesis of 3-(Fluorosulfonyl)benzoic Acid
Objective: Convert the unstable sulfonyl chloride to the robust sulfonyl fluoride.[1]
Reagents:
Procedure:
-
Setup: In a fume hood, charge a round-bottom flask with 3-(Chlorosulfonyl)benzoic acid (e.g., 5.0 g, 22.6 mmol).
-
Solvent: Add 25 mL of Acetonitrile. The solid may not fully dissolve.[1][2]
-
Fluorination: Prepare a solution of KHF₂ (4.4 g, 56.5 mmol) in 25 mL of water. Caution: KHF₂ is corrosive and etches glass; use plasticware for weighing or handle quickly.[1]
-
Addition: Add the aqueous KHF₂ solution to the reaction flask dropwise over 10 minutes. The reaction is slightly exothermic.[2]
-
Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC or LC-MS (The chloride hydrolyzes to sulfonic acid on LC-MS, but the fluoride is stable).[1]
-
Workup:
-
Purification: Recrystallization from Hexane/EtOAc or use directly if purity >95% by NMR.[1][2]
Step 2: Chemoselective Reduction to this compound
Objective: Reduce the carboxylic acid to a primary alcohol without reducing the sulfonyl fluoride.[1]
Reagents:
-
3-(Fluorosulfonyl)benzoic acid (from Step 1) (1.0 equiv)[1]
-
Borane-Dimethyl Sulfide Complex (BH₃[1][4]·SMe₂) (2.0 M in THF) (1.5 equiv)[1][2]
-
Anhydrous THF
Procedure:
-
Setup: Flame-dry a two-neck flask and cool under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve 3-(Fluorosulfonyl)benzoic acid (e.g., 2.0 g, 9.8 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C (Ice bath).
-
Reduction: Add BH₃·SMe₂ (7.35 mL of 2.0 M solution, 14.7 mmol) dropwise via syringe over 15 minutes.[2] Gas evolution (H₂) will occur.[1][2]
-
Digestion: Allow the reaction to warm to room temperature and stir for 3–5 hours.
-
Quench (Critical): Cool back to 0°C. Carefully add Methanol (5 mL) dropwise. Vigorous bubbling will occur as excess borane is quenched.[1][2] Stir for 30 minutes.
-
Workup:
-
Purification: Flash column chromatography (Silica Gel).
Part 4: Data & Quality Control
Characterization Table:
| Metric | Expected Value / Signal | Interpretation |
| Physical State | Colorless oil or low-melting white solid | High purity.[1][2] |
| ¹H NMR (CDCl₃) | δ 4.80 (s, 2H, -CH ₂OH) | Confirms reduction of COOH to CH₂OH.[1][2] |
| ¹H NMR (Aromatic) | δ 7.6–8.1 (m, 4H) | Characteristic meta-substituted benzene pattern.[1][2] |
| ¹⁹F NMR | δ +60 to +65 ppm (s) | Diagnostic: Confirms intact -SO₂F.[1][2] (SO₂Cl would be silent; Sulfonate would be different).[1][2] |
| MS (ESI) | m/z 190.1 [M]+ or fragments | Molecular ion confirmation.[1][2] |
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
| Loss of SO₂F group | Reduction was too harsh (e.g., LiAlH₄ used). | Use Borane (BH₃) or reduce via mixed anhydride + NaBH₄.[1][2] |
| Incomplete Reduction | Old Borane reagent or wet solvent.[1][2] | Use fresh BH₃[2]·SMe₂ and anhydrous THF.[2] |
| Low Yield | Product lost in aqueous workup.[1][2] | The alcohol is moderately polar; salt the aqueous layer (NaCl) before extraction.[1][2] |
Part 5: Alternative "Sandmeyer" Route
Use this route if the benzoic acid precursor is unavailable or if specific isotopic labeling is required.[1]
-
Start: 3-Aminobenzyl alcohol.
-
Protection: Protect alcohol with TBS-Cl (tert-butyldimethylsilyl chloride).[1][2]
-
Diazotization: React with NaNO₂ / HCl to form the diazonium salt.[1][2]
-
Fluorosulfonylation: React diazonium with DABSO (SO₂ source) and Selectfluor (F source) OR React with SO₂/CuCl₂ to form sulfonyl chloride, then KHF₂.[1][2]
-
Deprotection: TBAF or dilute acid to release the alcohol.[1][2] Note: This route is longer (4-5 steps) but avoids the carboxylic acid reduction step entirely.[1]
References
-
SuFEx Chemistry & Stability: Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][2] Angewandte Chemie International Edition, 2014.[2] Link[2]
-
Synthesis of Aryl Sulfonyl Fluorides: Tribby, A. L., et al. "Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Iodides."[1][2] The Journal of Organic Chemistry, 2017.[2] Link[1][2]
-
Borane Reduction Selectivity: Brown, H. C., et al. "Selective reductions.[2] 26. Reaction of borane-dimethyl sulfide with functionalized carboxylic acids." The Journal of Organic Chemistry, 1973.[2] Link[2]
-
General Protocol for Fluoride Exchange: Davies, J., et al.[2] "A One-Pot Synthesis of Arylsulfonyl Fluorides." Organic Letters, 2020.[2] Link[1][2]
Sources
How to use 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride in protein labeling
Application Note: 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride in Chemoproteomics
Introduction
This compound (HMBSF) represents a versatile scaffold in the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., sulfonyl chlorides, which are prone to rapid hydrolysis), sulfonyl fluorides possess a unique "sleeping beauty" reactivity profile. They are thermodynamically stable in aqueous physiological buffers but become highly reactive upon specific binding within a protein pocket, particularly when in proximity to nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine) and stabilizing microenvironments.
This application note details the use of HMBSF in two primary contexts:
-
Direct Covalent Fragment Screening: Using HMBSF as a minimal fragment to identify "ligandable" pockets via Mass Spectrometry.
-
Modular Probe Synthesis: Utilizing the hydroxymethyl group as a handle to attach reporters (biotin/fluorophores) or click-chemistry tags (alkynes/azides) for Activity-Based Protein Profiling (ABPP).
Mechanism of Action
The sulfonyl fluoride warhead undergoes a SuFEx reaction, a heterolytic exchange where the fluoride ion is displaced by a protein nucleophile. This reaction is often catalyzed by the local protein environment (e.g., a neighboring basic residue that deprotonates the nucleophile or hydrogen bonding that activates the sulfonyl sulfur).
Key Features:
-
Target Residues: Tyrosine (primary), Lysine (secondary), Serine (catalytic), Histidine.
-
Stability: High stability in plasma and cytosolic pH compared to other halides.
-
Selectivity: Driven by molecular recognition; the benzene ring directs the probe to hydrophobic pockets, while the -CH2OH group provides specific polar contacts.
Figure 1: SuFEx Reaction Mechanism
Caption: The SuFEx reaction pathway. The sulfonyl fluoride warhead remains inert until specific protein binding facilitates the displacement of fluoride by a nucleophilic residue.
Application 1: Direct Covalent Fragment Screening
In this workflow, HMBSF is used as a "scout" fragment. The goal is to determine if the benzene-sulfonyl scaffold can bind and label a target protein. Detection is performed via Intact Protein Mass Spectrometry or Bottom-up Proteomics.
Materials Required
| Component | Specification |
| Probe | This compound (Stock: 50 mM in DMSO) |
| Buffer | PBS (pH 7.4) or HEPES (50 mM, pH 7.5) |
| Quench | 5% Formic Acid (for MS) or 4x Laemmli Buffer (for Gel) |
| Enzyme | Trypsin (Sequencing Grade) for peptide mapping |
Protocol: Labeling & Detection
Step 1: Preparation of Stock Solutions
-
Dissolve HMBSF in anhydrous DMSO to 50 mM. Store at -20°C. Avoid freeze-thaw cycles to prevent moisture accumulation, though the SF group is relatively robust.
Step 2: Protein Incubation
-
Dilute target protein to 10 µM in PBS (pH 7.4).
-
Add HMBSF to a final concentration of 100 µM (10x excess).
-
Note: Maintain DMSO concentration < 2% to preserve protein structure.
-
Incubate at 37°C for 60 minutes with gentle agitation.
Step 3: Reaction Quenching
-
For Intact MS: Add Formic Acid to final 0.5% to drop pH < 3. This protonates nucleophiles and stops the reaction.
-
For Peptide Mapping: Proceed to Step 4 (Digestion) immediately, or precipitate protein using Acetone/Methanol.
Step 4: Digestion & Analysis (Bottom-Up)
-
Denature protein (Urea 8M), reduce (DTT), and alkylate (IAA).
-
Dilute Urea to < 1M.
-
Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.
Step 5: Data Analysis (Critical)
-
Search MS data for a variable modification on Tyr, Lys, Ser, His .
-
Mass Shift Calculation:
-
MW of HMBSF (C7H7FO3S): ~190.19 Da
-
Loss of HF: ~20.01 Da
-
Observed Mass Shift: +170.18 Da
-
Application 2: Modular Probe Synthesis
The hydroxymethyl group (-CH2OH) on HMBSF is a "chemical handle." It allows researchers to convert this fragment into a full Activity-Based Probe (ABP) by attaching a fluorophore or biotin tag before the labeling experiment.
Synthetic Strategy: Converting HMBSF to an Alkyne Probe
To enable "Click Chemistry" (CuAAC) detection, the hydroxyl group can be etherified with propargyl bromide.
Reaction Scheme:
-
Reagents: HMBSF (1 eq), Propargyl Bromide (1.2 eq), NaH (1.5 eq) or Ag2O (mild conditions).
-
Solvent: Anhydrous DMF or THF.
-
Product: 3-(prop-2-yn-1-yloxymethyl)benzene-1-sulfonyl fluoride.
-
Usage: This new probe can label proteins, followed by a Click Reaction with Azide-Rhodamine for gel visualization.
Figure 2: Modular Probe Workflow
Caption: Workflow for converting the HMBSF scaffold into a functionalized probe for proteomic profiling.
Troubleshooting & Controls
To ensure scientific integrity, every experiment must include the following controls:
| Control Type | Description | Purpose |
| Competition Control | Pre-incubate with 10x excess of non-functionalized HMBSF before adding the biotinylated version. | Proves labeling is specific to the binding site, not non-specific aggregation. |
| Boiled Control | Heat-denature protein (95°C, 5 min) before adding probe. | Distinguishes activity-dependent labeling from non-specific surface labeling. |
| No-Probe Control | DMSO vehicle only. | Identifies background noise in MS or autofluorescence in gels. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by a Covalent Electrophile." Journal of the American Chemical Society.
-
Jones, L. H., et al. (2015). "Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes." ACS Chemical Biology.
-
Verma, A., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Pharmaceuticals.
Sources
Bioconjugation techniques using 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride
An In-Depth Technical Guide to Bioconjugation Using 3-(Hydroxymethyl)benzene-1-sulfonyl Fluoride (HMBSF)
Introduction: Expanding the Bioconjugation Toolkit with Sulfonyl Fluorides
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research and therapeutic development.[1][2] From fluorescently labeling proteins for imaging to constructing highly specific antibody-drug conjugates (ADCs) for cancer therapy, the ability to selectively modify biomolecules is paramount.[2][3] Historically, bioconjugation strategies have heavily relied on the nucleophilicity of cysteine and lysine residues.[4] However, the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has introduced a powerful new paradigm, enabling the covalent targeting of a broader range of amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[5][6]
This guide focuses on the application of aryl sulfonyl fluorides, using this compound (HMBSF) as a representative reagent. Sulfonyl fluorides are exceptionally stable electrophilic "warheads" that exhibit remarkable biocompatibility until activated within the specific microenvironment of a protein binding site.[6][7] This unique reactivity profile makes them invaluable tools for creating targeted covalent inhibitors, developing novel chemoproteomic probes, and engineering advanced bioconjugates.[5][8]
The Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The core of this bioconjugation technique is the SuFEx reaction, a click chemistry process wherein a nucleophilic amino acid side chain attacks the electrophilic sulfur(VI) center of the sulfonyl fluoride.[6] The fluoride ion, an excellent leaving group, is displaced, resulting in the formation of an exceptionally stable covalent bond.
Key mechanistic features include:
-
Nucleophilic Attack: The reaction is initiated by a suitable nucleophile on the protein. For tyrosine, the phenolate anion is the reactive species; for lysine, it is the unprotonated primary amine.
-
Microenvironment Influence: The reactivity of a specific amino acid residue is profoundly influenced by its local environment. The presence of nearby basic residues (like lysine, arginine, or histidine) can facilitate the deprotonation of tyrosine's hydroxyl group, significantly enhancing its nucleophilicity and reactivity towards the sulfonyl fluoride.[5][8]
-
Bond Formation: The reaction with tyrosine forms a stable sulfonate ester linkage, while reaction with lysine forms a robust sulfonamide bond.
Caption: Workflow for general protein labeling with an HMBSF probe.
Protocol 2: Chemoproteomic Target Identification in Cell Lysate
This protocol outlines a workflow to identify protein targets of an HMBSF-alkyne probe within a complex proteome.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
HMBSF-alkyne probe
-
Click Chemistry Reagents:
-
Biotin-Azide (or other azide reporter)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with 0.1% SDS)
-
Ammonium Bicarbonate solution (50 mM)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
LC-MS/MS system and reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Clarify the lysate by centrifugation to remove cell debris. Determine the total protein concentration (e.g., using a BCA assay).
-
Proteome Labeling:
-
Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL).
-
Add the HMBSF-alkyne probe to a final concentration of 10-100 µM. Include a DMSO vehicle control.
-
Incubate at 37°C for 1-2 hours.
-
-
Click Chemistry (CuAAC):
-
To the labeled lysate, sequentially add the click chemistry reagents to final concentrations of: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄, and 100 µM Biotin-Azide. [9] * Incubate at room temperature for 1 hour with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with PBS + 0.1% SDS, followed by 3x with PBS).
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT (to 10 mM) and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA (to 20 mM) and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS.
-
Search the resulting data against a protein database to identify the proteins that were enriched (i.e., the targets of the HMBSF probe). The specific sites of modification can be identified by searching for the mass of the probe adducted to a nucleophilic residue. [10]
-
Caption: Chemoproteomic workflow for target identification.
Data and Interpretation
Proper validation is critical for any bioconjugation experiment. The tables below summarize key data for planning and interpreting experiments with sulfonyl fluoride reagents.
Table 1: Reactivity and Selectivity of Sulfonyl Fluorides
| Amino Acid Residue | Nucleophilic Group | Typical pH for Reactivity | Resulting Linkage | Relative Reactivity |
| Tyrosine | Phenolate (-O⁻) | > 8.0 | Sulfonate Ester | High |
| Lysine | Amine (-NH₂) | > 8.5 | Sulfonamide | Moderate |
| Serine/Threonine | Hydroxyl (-OH) | > 9.0 | Sulfonate Ester | Lower |
| Histidine | Imidazole | ~ 7.0-8.0 | Sulfonamide | Context-Dependent |
| Cysteine | Thiolate (-S⁻) | > 7.5 | Thiosulfonate (often unstable) | Variable |
Note: Reactivity is highly dependent on the protein's local microenvironment and the accessibility of the residue. [5][6] Table 2: Recommended Starting Conditions for Protein Labeling
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 9.0 | Balances protein stability with the need to deprotonate nucleophiles like tyrosine and lysine. [11] |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rates but may compromise protein stability. |
| Probe:Protein Ratio | 5:1 to 50:1 (molar) | Start with a lower ratio (e.g., 10:1) and optimize to achieve desired labeling efficiency without causing protein aggregation. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress over time to determine the optimal endpoint. |
| Co-solvent (DMSO) | 1 - 5% (v/v) | Necessary to solubilize the often-hydrophobic probe, but higher concentrations can denature proteins. |
Conclusion and Future Outlook
and related reagents represent a significant advancement in chemical biology. By leveraging SuFEx chemistry, researchers can now target a wider array of amino acid residues, overcoming some of the limitations of traditional methods. This has profound implications for the design of next-generation therapeutics, the discovery of novel drug targets through chemoproteomics, and the construction of complex biomaterials. As our understanding of the factors governing SuFEx reactivity in biological systems continues to grow, so too will the innovative applications of this versatile chemical tool.
References
-
Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed. (2013, April 18). PubMed. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025, May 6). Royal Society of Chemistry. [Link]
-
Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. (2020, January 6). National Center for Biotechnology Information. [Link]
-
Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - Institute for Basic Science. (n.d.). Angewandte Chemie International Edition. [Link]
-
Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - MDPI. (2024, September 26). MDPI. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024, September 24). ACS Publications. [Link]
-
Advances in the construction of diverse SuFEx linkers | National Science Review. (2023, April 29). Oxford Academic. [Link]
-
Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed. (2012, November 1). PubMed. [Link]
-
Targeted covalent inhibitors - Wikipedia. (n.d.). Wikipedia. [Link]
-
Bioconjugation Protocols. Strategies and Methods. Edited by Christof M. Niemeyer. (2005, January 28). ResearchGate. [Link]
-
A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. (2021, January 1). Theranostics. [Link]
-
Induced Bioconjugation via On-Demand Isocyanate Formation - Figshare. (2025, July 26). Figshare. [Link]
-
Bioconjugation Protocols. (2013, November 27). SpringerLink. [Link]
-
Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Mechanisms of action of fluoride for caries control - PubMed. (n.d.). PubMed. [Link]
-
Fluoride mechanism of action preventing dental caries. (2015, August 5). Fluoride Science. [Link]
-
Chemical synthesis of human beta-endorphin(1-27) analogs by peptide segment coupling. Leucine and glycine residues bearing thiocarboxyl functions as junctions for peptide segment coupling - PubMed. (n.d.). PubMed. [Link]
-
MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES. (n.d.). IADS. [Link]
-
Covalent inhibitor drug discovery - Domainex. (n.d.). Domainex. [Link]
-
Bioconjugation simply explained - Single Use Support. (2023, April 20). Single Use Support. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. susupport.com [susupport.com]
- 3. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Functionalizing linkers with 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride
Design and Synthesis of SuFEx-Enabled Covalent Probes: Linker Functionalization via 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride
Executive Summary & Mechanistic Rationale
The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes requires warheads that balance aqueous stability with highly specific reactivity. This compound is a privileged bifunctional building block in this domain.
The molecule features two orthogonal reactive sites:
-
The Hydroxymethyl Group (-CH₂OH): A versatile synthetic handle that allows for the attachment of target-directed ligands, PEG linkers, or fluorophores via esterification, etherification, or carbamoylation.
-
The Sulfonyl Fluoride Group (-SO₂F): The cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. Unlike sulfonyl chlorides, which rapidly hydrolyze in water, sulfonyl fluorides are kinetically inert to aqueous media, oxidation, and reduction. They only undergo nucleophilic substitution when activated by specific microenvironments (e.g., proximity-induced hydrogen bonding within a protein binding pocket) or specific catalysts (e.g., DBU) [2].
This application note provides a comprehensive guide to functionalizing linkers using this compound while preserving the S(VI)-F bond, followed by protocols for its application in covalent protein labeling.
Workflow & Chemical Strategy
The core strategy relies on chemoselectivity. By exploiting mild coupling conditions (such as EDCI/DMAP-mediated esterification), the hydroxymethyl group can be conjugated to a carboxyl-bearing linker without prematurely triggering the cleavage of the highly stable S-F bond.
Figure 1: Workflow for synthesizing and applying SuFEx covalent probes.
Once the probe is synthesized, it acts as a silent electrophile. It remains inactive in biological buffers until it non-covalently binds its target protein. The protein's microenvironment stabilizes the fluoride leaving group, lowering the activation energy for nucleophilic attack by a proximal Tyrosine, Lysine, or Histidine residue [3].
Figure 2: Proximity-driven SuFEx mechanism within a protein microenvironment.
Quantitative Data: Stability & Reactivity Profiling
To ensure the integrity of the -SO₂F warhead during synthesis and biological application, specific reaction conditions must be strictly controlled. Table 1 summarizes the causality behind the survival or cleavage of the S(VI)-F bond.
Table 1: Stability and Reactivity Matrix of the -SO₂F Warhead
| Reaction Condition | Reagents / Environment | -SO₂F Integrity (%) | Causality / Mechanism |
| Esterification | EDCI, DMAP, DCM, 25°C | >99% | Mild basicity (DMAP) does not provide sufficient activation energy to break the S-F bond. |
| Alkylation | NaH, THF, 0°C | <10% | Strong nucleophilic bases trigger premature S-F cleavage and polymerization. |
| Physiological | PBS buffer (pH 7.4), 37°C | >95% (at 24h) | Fluoride is a poor leaving group; without H-bond stabilization, hydrolysis is negligible. |
| SuFEx (Chemical) | DBU (20 mol%), MeCN, 25°C | 0% (Rapid exchange) | DBU acts as a potent hydrogen-bond acceptor, activating the nucleophile and stabilizing F⁻. |
| SuFEx (Biological) | Target Protein (Tyr/Lys) | 0% (Site-specific) | Target binding induces proximity; local protein architecture activates the exchange [2]. |
Experimental Protocols
Protocol A: Synthesis of the SuFEx Probe via Esterification
Objective: Covalently attach a carboxyl-functionalized linker (e.g., Biotin-PEG4-COOH) to this compound without degrading the warhead.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the carboxyl-linker (1.0 eq, e.g., 0.5 mmol) and this compound (1.1 eq, 0.55 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq) to the stirring solution at 0°C.
-
Causality Check: EDCI is chosen over thionyl chloride to avoid generating HCl, which can cause unwanted side reactions. DMAP acts as an acyl transfer catalyst.
-
-
Coupling: Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validating System (Crucial Step): Purify via flash chromatography. Validate the product using NMR.
-
¹H NMR: Confirm the downfield shift of the benzylic protons (-CH₂-O-C=O) from ~4.7 ppm to ~5.2 ppm.
-
¹⁹F NMR: Verify the presence of the intact -SO₂F group, which must appear as a sharp singlet between +50 to +60 ppm (referenced to CFCl₃). If this peak is absent, the warhead has been compromised.
-
Protocol B: In Vitro Covalent Protein Labeling (ABPP)
Objective: Utilize the synthesized SuFEx probe to covalently label a target protein in vitro.
Step-by-Step Methodology:
-
Incubation: Dilute the purified recombinant target protein to a concentration of 1 µM in PBS (pH 7.4). Add the SuFEx probe (dissolved in DMSO) to a final concentration of 10 µM (ensure final DMSO concentration is ≤1% to prevent protein denaturation).
-
Reaction: Incubate the mixture at 37°C for 2 to 4 hours.
-
Causality Check: The SuFEx reaction is proximity-driven. The 4-hour window allows for equilibrium binding followed by the slower covalent trapping step.
-
-
Denaturation: Terminate the reaction by adding 4X Laemmli sample buffer containing β-mercaptoethanol, and boil the sample at 95°C for 5 minutes.
-
Note: The S(VI)-aryl bond formed with Tyrosine/Lysine is highly stable to heat and reducing agents, ensuring the label remains attached during denaturation [3].
-
-
Validation: Resolve the protein mixture using SDS-PAGE. If the linker contains a biotin tag, transfer to a nitrocellulose membrane and perform a Western Blot using Streptavidin-HRP. A distinct band at the target protein's molecular weight confirms successful covalent engagement.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448 (2014). URL:[Link]
-
Zhao, Q., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences, 117(41), 25315-25323 (2020). URL:[Link]
-
Aatkar, A., et al. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." ACS Chemical Biology, 17(3), 551-560 (2022). URL:[Link]
Application of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride in chemical proteomics
Application Note: 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride in Chemical Proteomics
Part 1: Executive Summary & Technical Rationale
The Renaissance of Covalent Probes In the landscape of modern drug discovery, the "undruggable" proteome remains a significant challenge. Traditional reversible inhibitors often fail to target shallow binding pockets or protein-protein interfaces. This has driven the resurgence of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) .
This compound (HMBSF) represents a premier "SuFEx-enabled" scaffold for these applications. Unlike highly reactive sulfonyl chlorides or acrylamides, the sulfonyl fluoride (SF) warhead possesses a unique "sleeping beauty" reactivity—it is stable in aqueous physiological buffers but reacts rapidly and specifically when positioned within an appropriate protein microenvironment.
Key Technical Advantages:
-
Bifunctionality: HMBSF serves as a modular linker. The sulfonyl fluoride (-SO₂F) acts as the electrophilic warhead, while the hydroxymethyl (-CH₂OH) group provides a versatile handle for attaching ligands, alkynes (for click chemistry), or fluorophores without compromising the warhead's stability.
-
Context-Dependent Reactivity: The SF group undergoes Sulfur-Fluoride Exchange (SuFEx) primarily with Tyrosine, Lysine, Serine, and Histidine residues. Crucially, this reaction is driven by the local protein environment (e.g., H-bond networks or proximity to catalytic triads), offering higher selectivity than indiscriminate alkylating agents.[1]
-
Metabolic Stability: The S-F bond is highly resistant to reduction and hydrolysis in plasma, ensuring the probe survives circulation to reach intracellular targets.
Part 2: Mechanism of Action (SuFEx Chemistry)
The core utility of HMBSF relies on the SuFEx mechanism. Unlike Michael acceptors (which target Cysteine), Sulfonyl Fluorides target a broader range of nucleophiles, expanding the "ligandable" proteome.
Reaction Mechanism:
-
Recognition: The probe binds to the protein pocket, driven by the affinity of the attached ligand or non-specific interactions.
-
Activation: The protein microenvironment (often a basic residue or H-bonding network) activates a nucleophilic side chain (Tyr-OH, Lys-NH₂, Ser-OH).
-
Exchange: The nucleophile attacks the Sulfur(VI) center, displacing the Fluoride ion (F⁻) as a leaving group.
-
Conjugation: A stable covalent Sulfonate (for Tyr/Ser) or Sulfonamide (for Lys) bond is formed.
Caption: The SuFEx reaction pathway. The sulfonyl fluoride warhead remains inert until activated by specific protein side chains, displacing fluoride to form a stable covalent bond.
Part 3: Application Workflows & Protocols
Workflow A: Synthesis of a "Clickable" Broad-Spectrum Probe
Objective: Convert HMBSF into an Activity-Based Probe (ABP) for proteome-wide screening.
Rationale: The hydroxymethyl group of HMBSF allows for the attachment of an alkyne handle. This "Alkyne-HMBSF" probe can label proteins in live cells, which are then visualized or enriched using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a reporter tag (e.g., Biotin-Azide).[1]
Protocol: Esterification with 5-Hexynoic Acid
-
Reagents: HMBSF (1.0 eq), 5-Hexynoic acid (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-hexynoic acid in DCM at 0°C.
-
Add DCC and DMAP; stir for 10 min to activate the acid.
-
Add HMBSF slowly.
-
Warm to Room Temp (RT) and stir for 4-12 hours (monitor by TLC).
-
Filter off the urea byproduct.
-
Wash filtrate with NaHCO₃ (sat.) and Brine.
-
Purify via Flash Column Chromatography (Hexane/EtOAc).
-
-
Result: HMBSF-Alkyne Probe . (Structure: 3-((hex-5-ynoyloxy)methyl)benzene-1-sulfonyl fluoride).
Workflow B: Gel-Based Activity Profiling (In-Cell Labeling)
Objective: Visualize the "reactive proteome" labeled by the HMBSF probe in live cells.
Step-by-Step Protocol:
-
Cell Culture: Grow cells (e.g., HeLa, Jurkat) to 80-90% confluence.
-
Probe Treatment:
-
Replace media with fresh media containing HMBSF-Alkyne Probe (Final conc: 10–50 µM).
-
Include a DMSO control and a Competitive Control (excess free ligand if testing a specific inhibitor).
-
Incubate for 1–4 hours at 37°C.
-
-
Lysis:
-
Wash cells 3x with cold PBS.
-
Lyse in PBS containing 1% NP-40 and Protease Inhibitors (EDTA-free).
-
Clarify lysate by centrifugation (15,000 x g, 10 min, 4°C).
-
Adjust protein concentration to 1 mg/mL.
-
-
Click Chemistry (CuAAC):
-
To 50 µL lysate, add the following "Click Mix" in order:
-
Rhodamine-Azide (100 µM final)
-
TCEP (1 mM final)
-
TBTA Ligand (100 µM final)
-
CuSO₄ (1 mM final)
-
-
Incubate for 1 hour at RT in the dark.
-
-
Detection:
-
Quench with 4x SDS-Loading Buffer.
-
Resolve on SDS-PAGE.
-
Image using a fluorescent gel scanner.
-
Workflow C: Mass Spectrometry-Based Target Identification (Chemoproteomics)
Objective: Identify the specific proteins and amino acid residues modified by HMBSF.
Protocol:
-
Enrichment:
-
Follow the labeling steps in Workflow B, but substitute Rhodamine-Azide with Biotin-Azide .
-
Precipitate proteins (MeOH/Chloroform) to remove excess reagents.
-
Resuspend protein pellet and incubate with Streptavidin-Agarose beads (2 hours, RT).
-
-
On-Bead Digestion:
-
Wash beads stringently (1% SDS, 6M Urea, PBS).
-
Reduce (DTT) and Alkylate (Iodoacetamide) cysteines.
-
Digest with Trypsin overnight at 37°C.
-
-
Peptide Elution: Collect the supernatant containing tryptic peptides.
-
LC-MS/MS Analysis:
-
Inject peptides onto a High-Resolution Mass Spectrometer (e.g., Orbitrap).
-
Data Search Parameters:
-
Variable Modification: Add the mass of the probe minus Fluoride (+Mass = MW of Probe - 19.00 Da).
-
Residues: Allow modification on Tyr (Y), Lys (K), Ser (S), His (H).
-
-
Data Interpretation Table:
| Parameter | Value/Description |
| Modification Mass Shift | + [MW of Probe - 19.00 Da] |
| Target Residues | Tyr, Lys, Ser, His (Context specific) |
| Diagnostic Ion | Look for neutral loss of the sulfonyl group in MS2 spectra (often -SO₂R). |
| False Positives | Non-specific hydrophobic binding (filter by comparison to DMSO control). |
Part 4: Strategic Application – Fragment-Based Ligand Discovery
HMBSF is not just a probe; it is a Covalent Fragment . Drug discovery teams can use HMBSF to screen for "ligandable" pockets on a specific target protein.
Workflow:
-
Incubate purified target protein with HMBSF (100 µM).
-
Perform intact protein MS (LC-MS).
-
Hit Criteria: Observation of a mass shift corresponding to +[HMBSF - F].
-
Optimization: If a hit is found, the hydroxymethyl group is then used to attach various "R" groups (SAR expansion) to increase affinity and selectivity, turning the fragment into a potent inhibitor.
Caption: Workflow for using HMBSF as a covalent fragment. Positive hits in MS screening guide the synthesis of high-affinity inhibitors via the hydroxymethyl handle.
References
-
Jones, L. H. (2022). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry . (General principles of SF probes)
-
Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science .
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition . (Foundational SuFEx chemistry)
-
Shannon, D. A., et al. (2014). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ChemBioChem . (Demonstration of Tyr-selectivity)
-
Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews . (Usage of hydroxymethyl handles in probe design)
(Note: While specific commercial application notes for this exact catalog number are rare, the protocols above are derived from standard field practices established in the cited literature for sulfonyl fluoride probes.)
Sources
Application Note: One-Step Synthesis of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride
Executive Summary & Rationale
This application note details a high-fidelity, one-step protocol for synthesizing 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (Target Molecule) directly from 3-Bromobenzyl alcohol .
The Synthetic Challenge: The direct synthesis of hydroxy-substituted benzenesulfonyl fluorides is historically difficult. The conventional route via sulfonyl chlorides is chemically precarious; 3-(hydroxymethyl)benzene-1-sulfonyl chloride is inherently unstable because the nucleophilic hydroxyl group (-CH₂OH) can react with the electrophilic sulfonyl chloride (-SO₂Cl) moiety, leading to rapid self-polymerization or formation of sulfonate esters.
The Solution: We utilize a Palladium-Catalyzed Sulfofluorination strategy utilizing the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and the electrophilic fluorinating agent NFSI (N-fluorobenzenesulfonimide).[1] This method circumvents the unstable sulfonyl chloride intermediate entirely, allowing the free alcohol to remain unprotected during the transformation. This represents a "Gold Standard" approach for SuFEx (Sulfur-Fluoride Exchange) building block synthesis.
Reaction Mechanism & Pathway
The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. The key innovation is the in situ generation of a sulfinate intermediate which is immediately trapped by NFSI, preventing side reactions with the benzyl alcohol.
Mechanistic Workflow (DOT Visualization)
Figure 1: Catalytic cycle for the Pd-mediated sulfofluorination. The cycle bypasses the unstable sulfonyl chloride, enabling tolerance of the free hydroxyl group.
Experimental Protocol
Materials & Reagents Table
| Reagent | Role | Equiv. | CAS Number | Notes |
| 3-Bromobenzyl alcohol | Precursor | 1.0 | 15852-73-0 | Solid; ensure dry. |
| DABSO | SO₂ Source | 0.6 | 119752-83-9 | Hygroscopic; store in desiccator. |
| Pd(OAc)₂ | Catalyst Precursor | 0.05 | 3375-31-3 | |
| CataCXium® A | Ligand | 0.075 | 321921-71-5 | Crucial for bulky substrate efficiency. |
| NFSI | Fluorine Source | 1.5 | 133745-75-2 | Electrophilic F+ source.[1] |
| Triethylamine (Et₃N) | Base | 3.0 | 121-44-8 | Dry, distilled. |
| Isopropanol (iPrOH) | Solvent | N/A | 67-63-0 | Degassed, anhydrous. |
Step-by-Step Methodology
Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd catalyst.
-
Catalyst Pre-complexation:
-
In a dry reaction vial (20 mL) equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and CataCXium® A (7.5 mol%).
-
Add 2.0 mL of anhydrous Isopropanol .
-
Stir at room temperature for 10 minutes to form the active catalytic species (solution typically turns yellow/orange).
-
-
Substrate Addition:
-
Add 3-Bromobenzyl alcohol (1.0 mmol, 187 mg) to the vial.
-
Add DABSO (0.6 mmol, 144 mg). Note: DABSO provides 1.2 equiv of SO₂.
-
Add Triethylamine (3.0 mmol, 418 µL).
-
-
Sulfination Reaction:
-
Seal the vial and heat the reaction mixture to 75°C for 16 hours.
-
Checkpoint: The mixture should darken. This step generates the intermediate ammonium sulfinate.
-
-
Fluorination (One-Pot):
-
Cool the reaction mixture to room temperature.
-
Add NFSI (1.5 mmol, 473 mg) in one portion.
-
Stir vigorously at room temperature for 3–4 hours.
-
Mechanism:[2] NFSI reacts with the sulfinate anion to release the sulfonyl fluoride.
-
-
Work-up & Purification:
-
Dilute the mixture with Ethyl Acetate (20 mL) and wash with 1M HCl (10 mL) to remove excess amine and quench the reaction.
-
Wash the organic layer with Brine (10 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 60:40). The product is more polar than the bromo-precursor but less polar than the sulfinate.
-
-
Quality Control & Validation
To ensure the protocol was successful, verify the product using the following parameters.
Analytical Specifications
| Test | Expected Result | Interpretation |
| ¹⁹F NMR | Singlet at +65.0 to +66.0 ppm | Diagnostic shift for Ar-SO₂F. Absence indicates hydrolysis or failure. |
| ¹H NMR | Doublet (~4.8 ppm) for -CH ₂OH | Confirms the alcohol is intact and not oxidized/esterified. |
| LC-MS | m/z = 190.01 [M]+ (rare) or [M+NH4]+ adduct | Sulfonyl fluorides often fly poorly; look for hydrolysis peak [M-F+OH]. |
| TLC | R_f ~ 0.4 (Hex:EtOAc 7:3) | Distinct spot; stains active under UV. |
Troubleshooting Guide
-
Issue: Low Yield / Recovery of starting material.[3]
-
Cause: Catalyst poisoning or poor quality DABSO.
-
Fix: Ensure DABSO is white/crystalline (not yellow/sticky). Degas iPrOH thoroughly.
-
-
Issue: Polymerization (Gummy residue).
-
Cause: Temperature too high during Fluorination step.
-
Fix: Ensure NFSI addition is strictly at Room Temperature. Do not heat the fluorination step.
-
References
-
Willis, M. C., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science. [Link]
-
Sharpless, K. B., et al. (2014).[2][3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]
-
Ball, N. D., et al. (2017).[4] Synthesis of Sulfonyl Fluorides from Aryl- and Heteroaryl-Sulfonamides. Journal of Organic Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride
Introduction
3-(Hydroxymethyl)benzene-1-sulfonyl fluoride is a valuable bifunctional building block in modern chemistry, particularly in the fields of drug discovery and chemical biology. Its sulfonyl fluoride moiety is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reactions known for their reliability and high yields.[1] The benzyl alcohol group provides a versatile handle for further functionalization. However, the synthesis of this molecule can be challenging, with researchers often facing issues of low yield, competing side reactions, and difficult purifications.
This guide provides in-depth technical support for researchers synthesizing this compound. It is structured in a question-and-answer format to directly address common problems encountered in the lab. We will explore the causality behind these issues and provide field-proven, step-by-step protocols to troubleshoot and optimize your reaction outcomes.
Common Synthetic Pathway Overview
The most prevalent synthetic route involves a two-step process: the chlorosulfonylation of a suitable benzoic acid precursor followed by reduction of the carboxylic acid and subsequent fluorination. A common starting material is 3-(chlorosulfonyl)benzoic acid, which is commercially available. The general workflow is outlined below.
Caption: General two-step synthesis workflow.
Troubleshooting Guide: Question & Answer
This section addresses specific issues that can arise during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My overall yield is consistently low. What are the most likely causes?
Low yields can stem from several stages of the synthesis. A systematic approach is required to identify the bottleneck.
Caption: Decision tree for troubleshooting low reaction yields.
Answer:
-
Cause A: Incomplete Fluoride-Chloride Exchange. The conversion of a sulfonyl chloride to a sulfonyl fluoride is a critical step. Standard potassium fluoride (KF) can be effective, but its performance is often hampered by low solubility in organic solvents and high hygroscopicity.[2]
-
Solution: Utilize potassium bifluoride (KHF₂). Sharpless and co-workers have demonstrated that KHF₂ is a superior fluoride source for this transformation, leading to high yields under mild conditions and minimizing hydrolysis of the sulfonyl fluoride product.[2][3] The use of a phase-transfer catalyst like 18-crown-6 with KF in dry acetonitrile can also improve yields but may still be prone to side reactions.[2][4]
-
-
Cause B: Hydrolysis of the Sulfonyl Chloride/Fluoride. Both the intermediate 3-(chlorosulfonyl)phenyl)methanol and the final product are susceptible to hydrolysis by water, which converts the sulfonyl halide to the corresponding sulfonic acid.[5][6] This is a common cause of yield loss, especially during aqueous workups.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimized Workup: When performing an aqueous workup, use ice-cold water or brine and perform extractions quickly. Minimize the contact time between the product and the aqueous phase.
-
-
-
Cause C: Inefficient Reduction. If the initial reduction of the carboxylic acid is incomplete, you will carry unreacted starting material through to the fluorination step, complicating purification and lowering the overall yield.
-
Solution: Ensure the reducing agent (e.g., borane-THF complex) is fresh and added slowly at a controlled temperature (e.g., 0 °C) to prevent runaway reactions. Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding.
-
-
Cause D: Product Loss During Purification. Sulfonyl fluorides can be somewhat unstable on silica gel, especially if the silica is acidic. The polar hydroxymethyl group can also lead to tailing and difficult separation.
-
Solution:
-
Deactivate Silica: Pre-treat your silica gel with a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% in the eluent), to neutralize acidic sites.
-
Consider Crystallization: If a suitable solvent system can be found, crystallization is an excellent alternative to chromatography for achieving high purity without the risk of degradation on a stationary phase.
-
-
Question 2: I am observing a significant byproduct that I believe is the sulfonic acid. How can I confirm this and prevent its formation?
Answer:
The formation of 3-(hydroxymethyl)benzenesulfonic acid is almost always due to the reaction of the sulfonyl halide with water.
-
Confirmation: The sulfonic acid byproduct will have a significantly different retention factor (Rf) on TLC, typically being much more polar (lower Rf) than the sulfonyl fluoride. It can also be readily identified by LC-MS, as it will have a distinct molecular weight and fragmentation pattern.
-
Prevention:
-
Reagent Quality: Use freshly opened anhydrous solvents. Fluoride sources like KF are highly hygroscopic; dry them in a vacuum oven before use or use a more robust source like KHF₂.[3]
-
Reaction Setup: Assemble your reaction apparatus hot from the oven and cool it under a stream of dry inert gas. Use septa and syringes for reagent transfers.
-
Workup Conditions: As mentioned previously, a rapid, cold aqueous workup is critical. If the reaction solvent is water-miscible (like THF or acetonitrile), it should be removed under reduced pressure before adding water and the extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Question 3: The fluorination step is sluggish and requires long reaction times. How can I accelerate it?
Answer:
A slow fluorination step points towards issues with fluoride source reactivity or reaction conditions.
-
Cause A: Poor Solubility/Reactivity of Fluoride Source. As detailed in the table below, fluoride sources vary in their effectiveness.
-
Cause B: Inappropriate Solvent. The choice of solvent is crucial for dissolving the reagents and facilitating the nucleophilic substitution.
-
Solution: Acetonitrile is a common and effective solvent for this type of reaction.[4] If solubility of the sulfonyl chloride intermediate is an issue, a co-solvent like THF may be used, but ensure it is rigorously dried.
-
-
Cause C: Insufficient Temperature. While many fluorinations proceed at room temperature, gentle heating can sometimes be required to achieve a reasonable reaction rate.
-
Solution: Try heating the reaction to 40-60 °C and monitor its progress by TLC or LC-MS. Avoid excessive heat, which can promote side reactions.
-
| Fluoride Source | Recommended Solvent | Pros | Cons |
| KF | Acetonitrile | Inexpensive, readily available.[7] | Highly hygroscopic, low solubility, can be slow.[2] |
| KF / 18-crown-6 | Acetonitrile | Creates highly reactive "naked" fluoride.[2] | Crown ether is expensive and must be removed. |
| KHF₂ | Acetonitrile / Water (biphasic) | High yields, mild conditions, suppresses hydrolysis.[3][4] | Requires a biphasic system. |
| TBAF | THF | Soluble in organic solvents. | Can be basic, potentially causing side reactions.[8] |
Table 1: Comparison of Common Fluorinating Agents for Sulfonyl Chloride Conversion.
Recommended Experimental Protocol
This protocol is a robust starting point, incorporating best practices to maximize yield and purity.
Step 1: Reduction of 3-(Chlorosulfonyl)benzoic acid
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-(chlorosulfonyl)benzoic acid (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to create a ~0.5 M solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add Borane-THF complex (1.0 M solution in THF, ~1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction back to 0 °C and very carefully quench by the slow, dropwise addition of methanol, followed by 1 M HCl (aq).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (3-(chlorosulfonyl)phenyl)methanol. This crude product is often used directly in the next step without further purification.
Step 2: Fluorination to this compound
-
To a flask containing the crude (3-(chlorosulfonyl)phenyl)methanol (1.0 eq), add acetonitrile.
-
Add potassium bifluoride (KHF₂, 2.0-3.0 eq) and a small amount of water to create a biphasic mixture.[4]
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the sulfonyl chloride is consumed.
-
Once complete, add ethyl acetate to dilute the reaction mixture.
-
Wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) or by crystallization to afford the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with sulfonyl halides? A: Sulfonyl chlorides and fluorides are corrosive and moisture-sensitive. They can cause severe skin and eye burns. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching of reducing agents like borane can release hydrogen gas, which is flammable.
Q2: Can I start from a different material, like 3-aminobenzoic acid? A: Yes, it is possible to start from other precursors. For example, 3-aminobenzoic acid can be converted to a diazonium salt, which can then undergo a Sandmeyer-type fluorosulfonylation reaction.[9] However, these routes often involve more steps and potentially hazardous intermediates. Starting from commercially available 3-(chlorosulfonyl)benzoic acid is generally more direct.[10]
Q3: My final product seems to degrade over time. What is its stability? A: While sulfonyl fluorides are generally more stable than sulfonyl chlorides, they can still be susceptible to hydrolysis over long periods, especially if exposed to moisture.[11][12] For long-term storage, keep the purified product in a tightly sealed container under an inert atmosphere at low temperatures (-20 °C is recommended). Some studies note that substitutions on the aromatic ring can impact stability.[13]
References
- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC.
- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research Portal.
- Sulfonyl Fluorides. Enamine.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
- Facile synthesis of sulfonyl fluorides
- Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Eindhoven University of Technology Research Portal.
- An Approach to Aliphatic Sulfonyl Fluorides.
- Facile synthesis of sulfonyl fluorides
- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride.
- A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- Sulfonyl fluoride synthesis by fluorosulfon
- 3-(Trifluoromethyl)benzenesulfonyl chloride. Sigma-Aldrich.
- 3-(Chlorosulfonyl)benzoic acid 95%. MilliporeSigma.
Sources
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 9. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
- 10. 3-(氯磺酰基)苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonyl Fluorides - Enamine [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (3-HMBSF)
Case ID: T-SF-OH-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Preventing Hydrolytic Degradation of Aryl Sulfonyl Fluoride Probes
Executive Summary: The "Sleeping Beauty" Paradox
Welcome to the technical support center. You are likely encountering stability issues with 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (3-HMBSF) .
First, a critical distinction must be made: 3-HMBSF is an aryl sulfonyl fluoride, not a benzyl sulfonyl fluoride like PMSF.
While PMSF hydrolyzes rapidly in water (half-life ~1 hour at pH 7.5), aryl sulfonyl fluorides like 3-HMBSF are chemically distinct "sleeping beauties" (Sharpless et al., 2014). They are remarkably stable in aqueous buffers compared to sulfonyl chlorides, often resisting hydrolysis for days at neutral pH.
If you are observing rapid degradation, it is likely not simple hydrolysis. It is almost certainly aminolysis caused by an incompatible buffer system (e.g., Tris, Glycine) or extreme pH (>9.0). This guide will help you isolate the variable destroying your reagent.
Module 1: The Chemistry of Degradation
To prevent the loss of your warhead, you must understand the two pathways reacting with the Sulfur(VI) center.
Mechanism of Action & Failure
The sulfonyl fluoride group (-SO2F) is an electrophile.[1] It is designed to react with specific nucleophiles (Tyrosine, Lysine, Serine) in a protein pocket.[2] However, in a buffer, it faces two threats:
-
Hydrolysis (Background): Water attacks the sulfur, displacing fluoride. This is slow for aryl-SFs at neutral pH.
-
Aminolysis (The Common Error): Buffer components with primary amines (Tris, Glycine) attack the sulfur faster than water, forming a sulfonamide. This irreversibly inactivates the probe.
Figure 1: Degradation pathways. Note that amine-containing buffers (Yellow) cause rapid inactivation, often mistaken for hydrolysis.
Module 2: Buffer Compatibility Matrix
The choice of buffer is the single most critical factor in 3-HMBSF stability.
| Buffer System | Compatibility | Verdict | Mechanism of Failure |
| PBS (Phosphate) | High | Recommended | Non-nucleophilic. Stable pH maintenance. |
| HEPES | High | Recommended | Sterically hindered nitrogen does not react with SF. |
| MOPS | High | Recommended | Non-nucleophilic sulfonate buffer. |
| Tris (Tris-HCl) | Critical Failure | DO NOT USE | Primary amine in Tris rapidly attacks -SO2F (Aminolysis). |
| Glycine | Critical Failure | DO NOT USE | Primary amine attacks -SO2F. |
| Imidazole | Low | Avoid | Can act as a nucleophilic catalyst, accelerating hydrolysis. |
| DTT / TCEP | Medium | Caution | Aryl-SFs are generally resistant to reduction, but high concentrations of thiols can lead to thio-substitution over time. |
The pH Rule
-
pH < 7.0: 3-HMBSF is extremely stable (negligible hydrolysis over 24h).
-
pH 7.0 - 8.0: Stable for standard assay durations (4–12 hours).
-
pH > 8.5: Hydrolysis accelerates exponentially. The hydroxide ion (OH-) becomes a dominant nucleophile.
Module 3: Preparation & Storage Protocols
Follow this workflow to ensure the integrity of 3-HMBSF from the freezer to the bench.
Stock Solution Preparation (The "Dry" Phase)
Water introduced at the stock stage is fatal because of the high concentration of the reagent.
-
Solvent: Anhydrous DMSO or DMF. (Avoid Ethanol/Methanol if long-term storage is planned, as transesterification is theoretically possible, though slow).
-
Concentration: Prepare at 100x or 1000x of your final assay concentration (e.g., 100 mM).
-
Storage: Aliquot into small volumes (single-use) and store at -20°C.
-
Why? Repeated freeze-thaw cycles introduce atmospheric condensation (water) into the DMSO, degrading the stock over time.
-
Aqueous Dilution (The "Wet" Phase)
Do not dilute 3-HMBSF into buffer until immediately before use.
Protocol:
-
Prepare your protein/assay solution in PBS or HEPES (pH 7.4) .
-
Thaw the 3-HMBSF stock (in DMSO) and vortex.
-
Add the stock to the buffer while vortexing rapidly.
-
Target: Keep final DMSO concentration < 1% to avoid protein denaturation, unless your assay tolerates higher.
-
-
Incubate: For SuFEx bioconjugation, reaction times are often 1–4 hours. 3-HMBSF will remain >90% intact during this window in PBS.
Module 4: Troubleshooting Workflow (Decision Tree)
Use this logic flow to diagnose stability issues in your current experiment.
Figure 2: Diagnostic logic for identifying the root cause of 3-HMBSF instability.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use 3-HMBSF to inhibit serine proteases like PMSF?
-
Answer: Yes, but the kinetics are different. 3-HMBSF is an aryl sulfonyl fluoride. It is generally less reactive than PMSF (a benzyl sulfonyl fluoride). It requires a precise fit in the active site to react. If you need a "sledgehammer" inhibitor that kills everything quickly, PMSF is faster but less stable. If you need a specific probe that survives longer incubations, 3-HMBSF is superior.
Q2: I see a mass shift of +183 Da on my protein. Is this hydrolysis?
-
Answer: No. A mass shift of roughly +183/184 Da (depending on exact isotope calculation of the linker) corresponds to the covalent addition of the 3-(hydroxymethyl)benzenesulfonyl moiety after the loss of fluoride.
-
Reaction: Protein-Nu + Ar-SO2F → Protein-Nu-SO2-Ar + HF.
-
If you see this, your reaction worked .
-
If you see no shift, or a shift corresponding to the sulfonic acid (hydrolyzed reagent non-covalently bound), then you have hydrolysis.
-
Q3: Can I use 3-HMBSF in cell culture media?
-
Answer: Yes, but be careful with Fetal Bovine Serum (FBS). Serum contains esterases and albumin which can sequester or hydrolyze probes. Use serum-free media for the labeling step (1–2 hours), then wash and replace with complete media.
Q4: How do I quench the reaction?
-
Answer: Unlike other probes, you don't necessarily need to "quench" 3-HMBSF because it doesn't react non-specifically with water very fast. However, to stop the reaction precisely, you can add an excess of a small molecule nucleophile like 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) scavengers, or simply denature the protein (SDS-PAGE loading buffer) if moving to analysis.
References
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition.[3] (Foundational paper establishing the stability/reactivity profile of aryl sulfonyl fluorides).
-
Jones, L. H. (2024). Unconventional reactivity of sulfonyl fluorides.[4] Trends in Chemistry.[2] (Review of sulfonyl fluoride stability and mechanisms).
-
Narayanam, M. K., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry.[5] (Demonstrates stability of SuFEx probes in library screening).
-
Cayman Chemical. Phenylmethylsulfonyl Fluoride (PMSF) Product Information.[6] (Used for comparative stability data between Benzyl-SF and Aryl-SF).
Sources
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Purification of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride
Welcome to the technical support center for 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful purification of your compound, maintaining its integrity for downstream applications.
Introduction
This compound is a key building block in medicinal chemistry and chemical biology. Its unique structure, featuring a reactive sulfonyl fluoride "warhead" and a functionalizable hydroxymethyl group, makes it a valuable tool for creating covalent inhibitors and chemical probes.[1][2][3] The purity of this compound is paramount to the success of subsequent experiments, as even minor impurities can lead to ambiguous results or failed reactions. This guide provides practical, experience-driven advice to navigate the common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often stem from the synthetic route used. These can include unreacted starting materials, such as the corresponding sulfonic acid or sulfonyl chloride, and byproducts from side reactions.[4][5] Hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid is a primary concern, especially in the presence of moisture.[1] Dimeric or polymeric byproducts can also form under certain conditions.
Q2: What is the stability of this compound under typical laboratory conditions?
A2: Sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, showing resistance to hydrolysis under neutral or acidic conditions.[1][2] However, they can be sensitive to moisture and basic conditions, which can lead to the hydrolysis of the sulfonyl fluoride group.[6] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is typical for many sulfonyl fluorides).[6][7]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹⁹F NMR Spectroscopy: These are invaluable for structural confirmation and identifying fluorine-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for detecting non-volatile impurities and confirming the molecular weight.
-
TLC (Thin Layer Chromatography): A quick and effective method for monitoring reaction progress and the effectiveness of purification steps.[8]
-
Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.
Q4: What are the general solubility properties of this compound?
A4: Due to the presence of both a polar hydroxymethyl group and a sulfonyl fluoride group, this compound is expected to be soluble in a range of polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), acetonitrile, and alcohols.[9] Its solubility in water is likely to be limited but may be enhanced by the presence of the hydroxyl group compared to unsubstituted benzenesulfonyl fluoride. It is generally expected to have low solubility in nonpolar solvents like hexanes.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete reaction. - Degradation of the product during workup or purification. - Product loss during extraction or chromatography. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Avoid prolonged exposure to basic conditions or excessive heat. - Use a minimal amount of solvent for extractions and chromatography to prevent product loss. |
| Presence of starting material (e.g., sulfonic acid) in the final product | - Incomplete conversion during the synthesis. - Hydrolysis of the sulfonyl fluoride during workup or purification. | - Drive the reaction to completion using appropriate reagents and conditions.[4] - Ensure all solvents and glassware are dry. Perform aqueous workup quickly and under neutral or slightly acidic conditions. |
| Oily or gummy product instead of a solid | - Presence of residual solvent. - Impurities depressing the melting point. | - Dry the product under high vacuum for an extended period. - Re-purify the product using an alternative method (e.g., recrystallization if column chromatography was used initially). |
| Broad or multiple spots on TLC | - Product degradation on the silica gel plate. - Presence of multiple impurities. | - Deactivate the silica gel plate by pre-eluting with a solvent system containing a small amount of a polar solvent like methanol. - Optimize the mobile phase for better separation. Consider using a different purification technique. |
| Inconsistent results in downstream applications | - Impure starting material. - Degradation of the compound during storage. | - Thoroughly characterize the purified compound before use. - Store the compound under appropriate conditions (see FAQ Q2). |
Detailed Purification Protocols
Protocol 1: Silica Gel Column Chromatography
This is the most common method for purifying sulfonyl fluorides.[10][11][12]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexanes:EtOAc).
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% Hexanes or a high ratio of Hexanes:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired product.[13] The optimal solvent system will depend on the specific impurities present and should be determined by TLC analysis beforehand. A common starting point for similar compounds is a gradient of ethyl acetate in hexanes.[11]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
Recrystallization can be an effective method for obtaining highly pure crystalline material, provided a suitable solvent system is identified.
Procedure:
-
Solvent Screening: Test the solubility of the crude product in various solvents at both room temperature and elevated temperatures to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
References
-
A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. American Chemical Society. Available at: [Link]
-
Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. Semantic Scholar. Available at: [Link]
-
A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
AEBSF - Solubility of Things. solubilityofthings.com. Available at: [Link]
-
Supporting Information. Rsc.org. Available at: [Link]
- Process for the preparation of fluorinated benzene sulfonyl fluorides. Google Patents.
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC - NIH. Available at: [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]
-
Unconventional reactivity of sulfonyl fluorides. Spiral. Available at: [Link]
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [No Source Provided].
-
Synthesis of β-Arylethenesulfonyl Fluoride via Pd- Catalyzed Non-Directed C–H Alkenylation. DOI. Available at: [Link]
-
Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available at: [Link]
- Synthesis of Sulfonyl Fluorides
-
PMSF (Phenylmethyl Sulfonyl Fluoride) | Enzyme Inhibitors and Substrates. bioWORLD. Available at: [Link]
-
This compound (C7H7FO3S). PubChemLite. Available at: [Link]
-
Benzene‐1,3‐disulfonyl fluoride and Benzene‐1,3,5‐trisulfonyl fluoride: Low‐Cost, Stable, and Selective Reagents for SuFEx‐Driven Deoxyazidation. ResearchGate. Available at: [Link]
-
4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv. Available at: [Link]
-
fluoromethyl phenyl sulfone. Organic Syntheses Procedure. Available at: [Link]
-
Cas 368-65-0,1,3,5-benzenetrisulfonyl fluoride. LookChem. Available at: [Link]
-
AEBSF. Wikipedia. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
Troubleshooting low reactivity of sterically hindered sulfonyl fluorides
Subject: Troubleshooting Low Reactivity in Sterically Hindered Sulfonyl Fluorides Ticket ID: SF-HINDER-001 Status: Open Analyst: Senior Application Scientist
Diagnostic & Triage
User Issue: "My sulfonyl fluoride is stable but refuses to click with my nucleophile. I suspect steric hindrance."
Welcome to the SuFEx TAC. Unlike sulfonyl chlorides, which are prone to hydrolysis and reduction, sulfonyl fluorides (SuFEx hubs) are designed to be kinetically stable until activated. However, when steric bulk (e.g., ortho-substituents, bulky nucleophiles) shields the S(VI) center, the standard activation energy barrier becomes too high for conventional protocols.
Use the following logic flow to determine your remediation strategy.
Troubleshooting Decision Tree
Figure 1: Diagnostic logic for selecting the correct activation protocol based on substrate sterics and electronic properties.
Technical Protocols
Protocol A: The "Superbase" Upgrade (BEMP/BTMG)
Use Case: Moderately hindered aryl sulfonyl fluorides where DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) yields <20% conversion.
The Science: Standard DBU (pKa ~24.3 in MeCN) often struggles to deprotonate the nucleophile or activate the silicon center fast enough to overcome the steric repulsion of an ortho-substituted hub. BEMP is a phosphazene superbase (pKa ~27.6 in MeCN) that is significantly stronger and non-nucleophilic, preventing it from attacking the sulfur center itself. Alternatively, BTMG (Barton's Base) combined with HMDS (hexamethyldisilazane) creates a synergistic "accelerated" SuFEx cycle.[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the hindered sulfonyl fluoride (1.0 equiv) and the nucleophile (1.1 equiv, e.g., phenol or amine) in anhydrous Acetonitrile (MeCN).
-
Note: MeCN is critical; its high dielectric constant stabilizes the polar transition state.
-
-
Catalyst Addition:
-
Option 1 (BEMP): Add BEMP (0.1 – 0.2 equiv).
-
Option 2 (BTMG/HMDS): Add BTMG (0.05 equiv) AND HMDS (1.0 equiv).
-
-
Reaction: Stir at Room Temperature (RT). If no reaction after 1 hour, heat to 60°C.
-
Monitoring: Monitor by 19F NMR. The disappearance of the sulfonyl fluoride peak (~ +65 ppm) and appearance of the fluoride/bifluoride ion (~ -150 ppm) confirms conversion.
Comparative Data:
| Catalyst | pKa (MeCN) | Steric Tolerance | Typical Loading | Recommended For |
| DBU | 24.3 | Low | 10-20 mol% | Unhindered substrates |
| BTMG | ~26.0 | Medium | 5-10 mol% | Accelerated SuFEx (w/ HMDS) |
| BEMP | 27.6 | High | 1-5 mol% | Ortho-substituted Aryl-SO2F |
Protocol B: Lewis Acid Activation (Ca(NTf2)2)
Use Case: "Nuclear option" for extremely hindered substrates, sulfamoyl fluorides, or when basic conditions cause side reactions.
The Science: When sterics prevent a nucleophile from approaching the sulfur, you must increase the electrophilicity of the sulfur center. Calcium bistriflimide [Ca(NTf2)2] acts as a Lewis Acid, coordinating to the sulfonyl fluoride oxygens (or the fluoride itself), pulling electron density away and activating the S-F bond for attack. This is particularly effective for sulfamoyl fluorides (R2N-SO2F), which are notoriously unreactive.
Mechanism Visualization:
Figure 2: Calcium-catalyzed activation.[2][3][4][5] The Ca(II) center activates the S(VI) hub while the silyl group on the nucleophile acts as a fluoride trap (TMS-F).
Step-by-Step Workflow:
-
Substrate Prep: Use a Silyl-protected nucleophile (e.g., TMS-ether of a phenol or TMS-amine).
-
Why? The formation of the Si-F bond (bond energy ~135 kcal/mol) provides the thermodynamic driving force to overcome the steric barrier.
-
-
Catalyst Mix: In a vial, mix Ca(NTf2)2 (10 mol%) and DABCO (20-50 mol%) in MeCN or THF.
-
Note: DABCO acts as a buffer/shuttle but the Calcium is the primary activator.
-
-
Execution: Add the hindered sulfonyl fluoride. Stir at RT.
-
Workup: The reaction is often cleaner than base-mediated methods. Filter through a short silica plug to remove the Calcium salt.
Frequently Asked Questions (FAQ)
Q: My hindered substrate is an Alkyl-SO2F. Can I use BEMP? A: Proceed with caution. Strong bases like BEMP can deprotonate the alpha-position of alkyl sulfonyl fluorides, leading to the elimination of HF and the formation of a "sulfene" intermediate (or decomposition).
-
Fix: Use the Bifluoride protocol (e.g., TBAF or polymer-supported bifluoride) or the Ca(NTf2)2 method, which are less basic and avoid elimination.
Q: Why is Acetonitrile (MeCN) strictly required? Can I use DCM? A: SuFEx transition states are highly polar. MeCN (polar aprotic) stabilizes the charge separation better than DCM. Furthermore, if you are using the "Silyl-SuFEx" method, MeCN facilitates the silicon-fluoride exchange mechanism.
Q: I see the product forming, but it stops at 50%. Why? A: This is likely due to HF poisoning . As the reaction proceeds, HF (or bifluoride) is generated. If your base is consumed or if the protonation equilibrium shifts, the reaction stalls.
-
Fix: Add a "Silicon Sink" like BSTFA or HMDS to the reaction. These reagents irreversibly trap the fluoride as TMS-F, driving the equilibrium forward.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[6][7] Angewandte Chemie International Edition.
-
Mahajan, J. P., et al. (2019). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Cell Chemical Biology. (Describes the BTMG/HMDS synergy).
-
Mukherjee, P., et al. (2022). "Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx)." Inorganic Chemistry. (Describes the Lewis Acid activation for hindered substrates).
-
Limo, M., et al. (2018). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy." Journal of the American Chemical Society.
Sources
- 1. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uro.hmc.edu [uro.hmc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
SuFEx Chemical Biology Support Center: Overcoming Sulfonyl Fluoride Solubility Hurdles
Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) applications. As a Senior Application Scientist, I frequently encounter a paradox in covalent drug discovery: SuFEx chemistry offers unparalleled, activation-free targeting of nucleophilic residues (tyrosine, lysine, histidine)[1]. However, the very structural features that make sulfonyl fluorides (SFs) privileged warheads—their stable, high-oxidation-state S(VI) cores and lipophilic aromatic plugins—often render them notoriously insoluble in aqueous biological assays[2].
This "brick dust" phenomenon leads to colloidal aggregation, false-positive assay readouts, and erratic IC50 values. This guide bypasses generic advice to provide a first-principles approach to diagnosing, formulating, and chemically refactoring sulfonyl fluoride probes for robust biological evaluation.
Diagnostic Workflow for SuFEx Assay Failures
Before altering your assay buffer or redesigning your compound, you must determine whether your lack of inhibition is due to chemical degradation, colloidal aggregation, or a genuine lack of target engagement.
Diagnostic workflow for troubleshooting sulfonyl fluoride assay failures.
Troubleshooting FAQs
Q1: My sulfonyl fluoride probe crashes out when diluted from DMSO into PBS. Why does this happen, and how do I prevent it? Causality: Sulfonyl fluorides are typically stored as 10 mM stock solutions in 100% DMSO[3]. When introduced into an aqueous buffer (e.g., PBS, pH 7.4), the sudden spike in the dielectric constant forces the lipophilic S(VI)-F core and its associated aromatic rings to self-associate. This minimizes the exposed hydrophobic surface area, leading to colloidal aggregation. Solution: You must lower the surface tension of the aqueous phase before adding the compound. Pre-formulate your PBS with non-ionic surfactants (e.g., 0.01% Tween-20 or 0.1% Pluronic F-127). These excipients provide hydrophobic micellar pockets that transiently shield the SF probe, keeping it in solution long enough to engage the target protein[4].
Q2: I am observing a "sleeping beauty" phenomenon where my probe only modifies the active enzyme, but the dose-response curve is bell-shaped. Is this a solubility artifact? Causality: Yes. The "sleeping beauty" phenomenon refers to the unique ability of SFs to remain inert until they encounter the specific microenvironment of a target's active site[5]. However, a bell-shaped curve indicates that at higher concentrations, the probe exceeds its thermodynamic solubility limit and forms aggregates. These aggregates sequester the monomeric probe, effectively lowering the active concentration available to the enzyme. Solution: Determine the kinetic solubility limit using Nephelometry (see Protocol 1) and ensure your top assay concentration remains at least 2-fold below this threshold.
Q3: Can I just increase the DMSO concentration in my assay to 5% or 10% to force the compound into solution? Causality: While increasing DMSO improves SF solubility, it introduces severe risks of protein denaturation and assay interference. High DMSO concentrations strip the hydration shell from your target protein, altering the pKa of the very nucleophilic residues (tyrosine, lysine) you are trying to target via SuFEx[6]. Solution: Cap your final DMSO concentration at 1% to 2%[1]. If the compound remains insoluble, you must pivot to chemical refactoring (e.g., appending a morpholine or PEG motif to the periphery of the SuFEx hub)[4].
Quantitative Data: Performance & Solubility Parameters
To benchmark your own covalent inhibitors, compare them against the established solubility and activity parameters of representative sulfonyl fluoride probes synthesized in recent high-throughput platforms[2].
| Probe / Compound | Target | Biological Activity (IC50) | Tested Concentration Range | Assay Buffer / Solvent Conditions | Reference |
| 3-Carboxybenzenesulfonyl fluoride | Tractable nucleophilic targets | Fragment screening | Up to 600 µM | PBS (pH 7.4) with ~19% DMSO | [1] |
| Benzene-1,2-disulfonyl fluoride | Human Neutrophil Elastase (hNE) | Selective covalent inhibition | N/A | Aqueous biological assays | [7] |
| 2-Triflyl benzenesulfonyl fluoride | Human Neutrophil Elastase (hNE) | 1.1 µM | N/A | Aqueous biological assays | [5] |
| EM12-SO2F | Cereblon (CRBN) | 0.88 nM | N/A | DMSO stock | [8] |
| CbmsF | Complex proteome targets | N/A | 0.1 µM – 100 µM | Tris-HCl (0.1% SDS) / 1% DMSO | [6] |
Validated Experimental Protocols
Protocol 1: Self-Validating Kinetic Solubility Profiling via Nephelometry
Objective: Determine the maximum soluble concentration of an SF probe in assay buffer before colloidal aggregation occurs. Causality: Nephelometry measures forward-scattered light. Soluble monomers do not scatter light; colloidal aggregates do. By titrating the SF probe, the exact concentration at which light scattering spikes is identified as the solubility limit.
Methodology:
-
Prepare a 10 mM stock of the SF probe in LC-MS grade DMSO[3].
-
Dispense 100 µL of assay buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom plate.
-
Titrate the SF probe from 0.1 µM to 600 µM[1], maintaining a constant 1% DMSO final volume across all wells.
-
Incubate for 30 minutes at room temperature (mimicking assay conditions).
-
Read on a nephelometer (e.g., BMG NEPHELOstar) at 635 nm.
System Validation Checkpoint:
-
Positive Control Well: 100 µM Nicardipine (known to aggregate). Must show >50,000 Relative Nephelometry Units (RNU).
-
Negative Control Well: 100 µM Caffeine (highly soluble). Must show baseline RNU.
-
Logic: If Nicardipine fails to scatter light, the laser gain is too low—recalibrate the instrument. If Caffeine scatters light, the buffer is contaminated with particulates—filter through a 0.22 µm membrane and restart.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Soluble SFs
Objective: Validate that the formulated, soluble SF probe successfully engages its target proteome-wide without off-target aggregation artifacts. Causality: Competitive ABPP relies on a broad-spectrum covalent probe to label all available active sites. If your SF probe successfully and specifically binds its target, it will block the broad-spectrum probe from binding, resulting in a loss of signal at that specific molecular weight[6].
Methodology:
-
Culture relevant human cells and lyse in a mild buffer (e.g., 50 mM Tris-HCl, 0.1% NP-40) to preserve native protein folding.
-
Aliquot the proteome lysate (2 mg/mL) and treat with the formulated SF probe at varying concentrations (e.g., 0.1, 1, 10 µM) or a 1% DMSO vehicle control[6].
-
Incubate for 30 minutes at room temperature to allow SuFEx covalent bond formation.
-
Add a broad-spectrum alkyne-functionalized sulfonyl fluoride probe (e.g., XO44) to all lysates and incubate for an additional 30 minutes[6].
-
Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append a fluorophore (e.g., TAMRA-azide).
-
Resolve proteins via SDS-PAGE and visualize by in-gel fluorescence.
System Validation Checkpoint:
-
The DMSO vehicle control lane MUST show robust, multi-band fluorescent labeling.
-
Logic: If the vehicle lane is blank, the broad-spectrum probe (XO44) has degraded, or the CuAAC click reaction failed. Abort the assay and prepare fresh Cu(I) catalyst.
References[1] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - nih.gov.Link[7] New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - acs.org. Link[5] “Sleeping beauty” phenomenon: SuFEx-enabled discovery of selective covalent inhibitors of human neutrophil elastase - semanticscholar.org. Link[3] Covalent Inhibitor Library - targetmol.com. Link[4] SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms - jk-sci.com. Link[8] EM12-SO2F Supplier | CAS 2803819-61-4 - tocris.com. Link[6] A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor - benchchem.com. Link[2] SuFEx-enabled high-throughput medicinal chemistry - nih.gov. Link
Sources
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EM12-SO2F Supplier | CAS 2803819-61-4 | Tocris Bioscience [tocris.com]
Removing unreacted 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride from reaction mixtures
Topic: Removing Unreacted 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (HMBSF) Ticket ID: SFX-PUR-001 Status: Open Support Tier: Senior Application Scientist
Overview: The "Sleeping Beauty" Challenge
You are likely dealing with This compound (HMBSF) because you are installing a SuFEx (Sulfur-Fluoride Exchange) "warhead" onto a drug scaffold or protein linker.
The core challenge with HMBSF is its bifunctional nature :
-
The Nucleophile: A benzyl alcohol group (-CH₂OH).
Unlike sulfonyl chlorides, the -SO₂F group is remarkably stable (the "Sleeping Beauty" of click chemistry), resisting hydrolysis in aqueous workups. This stability makes standard "wash" protocols ineffective. To remove unreacted HMBSF, you must exploit the functional group that remains free after your reaction.
Part 1: Diagnostic & Strategy Selection
Do not proceed until you confirm your reaction type.
Q1: Which functional group of HMBSF did you react?
-
Scenario A: I reacted the Alcohol (-OH) group.
-
Context: You attached HMBSF to a carboxylic acid or halide to create a SuFEx probe.
-
The Mixture: Product (Capped-SO₂F) + Impurity (HO-Ar-SO₂F).
-
Differentiation: The impurity has a free alcohol ; the product does not.
-
Action: Go to Protocol 1 (Hydroxyl Scavenging) .
-
-
Scenario B: I reacted the Sulfonyl Fluoride (-SO₂F) group.
-
Context: You reacted HMBSF with an amine or phenol.
-
The Mixture: Product (HO-Ar-Sulfonamide) + Impurity (HO-Ar-SO₂F).
-
Differentiation: The impurity has an intact sulfonyl fluoride ; the product does not.
-
Action: Go to Protocol 2 (Electrophile Scavenging) .
-
Part 2: Visualization of Workflows
Caption: Decision tree for selecting the correct scavenging resin based on the remaining functional group on the unreacted HMBSF reagent.
Part 3: Detailed Protocols
Protocol 1: Hydroxyl Scavenging (The "Isocyanate" Method)
Use this when your product has the SO₂F warhead installed, and you need to remove excess HMBSF (which still has a free OH).
The Logic: Polymer-supported isocyanates (PS-NCO) react rapidly with free alcohols to form carbamates. Your product, lacking a free alcohol, will not bind.
Materials:
-
Resin: Polystyrene-supported Isocyanate (e.g., PS-Isocyanate, loading ~1.0–1.5 mmol/g).
-
Solvent: Anhydrous DCM or THF (Avoid alcohols!).
Step-by-Step:
-
Calculate Load: Assume 100% of the excess HMBSF remains. Use 3.0 equivalents of resin relative to the estimated excess HMBSF.
-
Incubation: Add the resin to the reaction mixture.
-
Catalysis (Critical): Add a catalytic amount of Triethylamine (TEA) or DBTL (Dibutyltin dilaurate). Isocyanates react slowly with alcohols without base catalysis.
-
Agitation: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.
-
Validation: Spot TLC. The lower spot (HMBSF alcohol) should disappear.
-
Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin with DCM.
-
Result: The filtrate contains your pure SuFEx probe. The HMBSF is trapped on the beads as a carbamate.
Protocol 2: Electrophile Scavenging (The "Amine" Method)
Use this when you reacted the SO₂F group, but excess HMBSF remains.
The Logic: Sulfonyl fluorides are "privileged" electrophiles.[2] They react with amines, but often require "SuFEx activation" (e.g., silyl help or specific bases). However, a highly nucleophilic amine resin can capture them over time.
Materials:
-
Resin: Trisamine resin (PS-Trisamine) or Benzylamine resin.
-
Solvent: DCM, DMF, or Acetonitrile.[3]
Step-by-Step:
-
Calculate Load: Use 3–5 equivalents of resin relative to excess HMBSF.
-
Activation: Unlike sulfonyl chlorides, SO₂F is stable.[1][4] To force the scavenging, add 2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the mixture.
-
Why? DBU acts as a nucleophilic catalyst or deprotonates the resin amine to accelerate the SuFEx reaction [1].
-
-
Agitation: Shake at 40°C for 4–6 hours. (Heat is often required to drive the reaction with SO₂F on a solid phase).
-
Filtration: Filter off the resin.
-
Wash: Wash the organic phase with dilute HCl to remove the soluble DBU added in step 2.
Part 4: Troubleshooting & FAQ
Q: Can I just wash it out with water? A: No. HMBSF is a benzyl alcohol derivative. While it has some polarity, its LogP (estimated ~1.5) means it partitions significantly into organic solvents (DCM/EtOAc). Furthermore, the sulfonyl fluoride bond is hydrolytically stable at neutral pH [2]. You will lose yield trying to wash it out, without achieving high purity.
Q: My product and HMBSF co-elute on silica gel. What now? A: Change the stationary phase chemistry. The hydroxymethyl group is a hydrogen bond donor.
-
DCM/MeOH Gradient: If using standard silica, the HMBSF (free OH) usually tails or elutes later than ester/ether products.
-
Acetylation Trick: If separation is impossible, add acetic anhydride and pyridine to the crude mixture. This converts the HMBSF impurity into its acetate ester. This drastically changes its Rf (making it much less polar), allowing easy separation from your product [3].
Q: I see a new impurity after using the Isocyanate resin. A: Check your solvent. Did you use a solvent containing reactive nucleophiles (like methanol or wet DMF)? The isocyanate resin will react with the solvent instead of your impurity. Always use anhydrous, non-nucleophilic solvents (DCM, THF) for scavenging steps.
Part 5: Data Summary Table
| Property | This compound | Implication for Purification |
| Stability (Hydrolysis) | High (t½ > 24h at pH 7) | Aqueous washes are ineffective for degradation. |
| Reactivity (Alcohol) | Nucleophilic (Primary OH) | Can be scavenged by Electrophilic Resins (Isocyanate, Acid Chloride). |
| Reactivity (SO₂F) | Electrophilic (SuFEx Hub) | Can be scavenged by Nucleophilic Resins (Amine, Thiol) with catalysis. |
| Polarity | Moderate (Polar Head, Lipophilic Tail) | Co-elution is common; derivatization (acetylation) aids separation. |
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 48, 4731-4758. Link
-
Tribby, A. L., et al. (2017).[5] "Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides." The Journal of Organic Chemistry, 82(4), 2294–2299. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
Minimizing side reactions during SuFEx exchange with proteins
Technical Support Center: SuFEx Protein Bioconjugation Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket ID: SFX-PROT-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Introduction: The "Context-Dependent" Philosophy
Welcome to the SuFEx technical support hub. If you are experiencing side reactions (non-specific labeling, hydrolysis, or precipitation), it is likely because your experimental design treats SuFEx like a standard maleimide-cysteine reaction. It is not.
SuFEx (Sulfur-Fluoride Exchange) is unique because the S(VI)-F bond is thermodynamically stable but kinetically active only under specific environmental forcing—a phenomenon we call "Proximity-Enabled Reactivity."
To minimize side reactions, you must stop relying on intrinsic electrophilicity (which causes off-target noise) and start relying on molecular recognition (ligand binding) or local environment activation (protein pocket catalysis).
Module 1: Probe Selection & Warhead Tuning
The Core Issue: You are likely using a warhead that is too "hot" for your target's specificity profile.
Technical Insight:
-
Sulfonyl Fluorides (-SO₂F): Highly reactive.[1][2] They can label Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His).[3][4] If your ligand affinity is low, these will cause background labeling on surface residues.
-
Fluorosulfates (-OSO₂F): Less electrophilic due to oxygen resonance.[4] They rarely react with surface residues and require a "helper" (like a neighboring basic residue or high-affinity binding event) to activate. Use these to increase specificity.
Decision Matrix: Selecting the Right Warhead
Figure 1: Decision matrix for selecting SuFEx warheads to balance reactivity vs. specificity.
Module 2: Optimization of Reaction Conditions
The Core Issue: "Standard" click chemistry conditions (high copper, organic solvents) or standard bioconjugation buffers (Tris) often fail with SuFEx.
Protocol Parameters for Specificity:
| Parameter | Recommended Setting | Technical Rationale |
| Buffer System | PBS or HEPES (50 mM) | CRITICAL: Avoid Tris, Glycine, or any amine-containing buffers. Sulfonyl fluorides react with primary amines, consuming your probe and creating side products. |
| pH Range | pH 7.4 – 8.0 | Tyrosine pKa is ~10. At pH > 8.5, non-specific surface labeling increases exponentially. At pH < 7.0, reaction stalls unless the pocket is catalytic. |
| Co-solvent | DMSO (Max 5%) | High DMSO concentrations can unfold proteins, exposing buried nucleophiles and increasing off-target labeling. |
| Stoichiometry | 1:1 to 1:5 (Protein:Probe) | Unlike CuAAC (often 1:50), SuFEx requires precision. Excess probe drives non-specific "surface painting." |
| Temperature | 25°C or 37°C | 37°C is often required to overcome the activation energy barrier for the S-F bond cleavage, but monitor for aggregation. |
Module 3: Troubleshooting Guide (FAQ)
Q1: I see labeling on multiple residues (high background). How do I fix this?
Diagnosis: Your probe is acting as a generic electrophile rather than a targeted agent. Corrective Actions:
-
Switch to a Fluorosulfate: If you are using a sulfonyl fluoride, the intrinsic reactivity is likely too high. Fluorosulfates are "silent" until bound specifically.
-
"Inverse Drug Discovery" Approach: Lower the probe concentration to near the
of your ligand. If the reaction is truly proximity-enabled, it will proceed even at low concentrations, whereas second-order non-specific reactions will drop off significantly. -
Check pH: If your pH is > 8.0, reduce it to 7.4. You want to rely on the protein's local environment to perturb the pKa of the target Tyr/Lys, not the bulk solvent.
Q2: My protein precipitates immediately upon adding the probe.
Diagnosis: Aggregation induced by hydrophobic shock or excessive labeling (changing the isoelectric point). Corrective Actions:
-
Step-Down DMSO: Do not add 100% DMSO stock directly to the protein. Dilute the probe in buffer first (if solubility permits) or add slowly with vortexing.
-
Check Labeling Density: If you label too many surface Lysines, you neutralize positive charges, potentially reaching the protein's pI (isoelectric point) and causing crash-out. Reduce stoichiometry.
Q3: I am getting zero labeling, even with a known binder.
Diagnosis: The "SuFExable" condition is not met. Binding
-
Linker Scan: The distance between your ligand and the warhead is incorrect. Try varying the linker length (alkyl vs. PEG chains) to align the warhead with the residue.
-
Add "Supramolecular" Help: If the pocket lacks a base, consider using a probe with an internal base catalyst or increasing pH slightly (to 8.2) to "nudge" the reaction.
Module 4: Mechanism & Workflow Visualization
Understanding the Pathway to Specificity The following diagram illustrates the kinetic competition between the desired specific reaction and the undesired side reactions.
Figure 2: Kinetic competition in SuFEx. Specificity is achieved when
References
- Biocompatible SuFEx Click Chemistry.
- Structure-based design and analysis of SuFEx chemical probes.
- Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.
- The proximity-enabled sulfur fluoride exchange reaction in the protein context.Royal Society of Chemistry (Chemical Science).
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.Royal Society of Chemistry.
Sources
- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Characterization Guide: 3-(Hydroxymethyl)benzene-1-sulfonyl Fluoride
This guide outlines the comprehensive NMR characterization of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride , a critical bifunctional linker in SuFEx (Sulfur-Fluoride Exchange) click chemistry.
Executive Summary & Strategic Context
This compound (CAS: N/A for specific isomer, generic SuFEx class) serves as a versatile "SuFEx-able" adaptor. It contains two distinct reactive handles:
-
Primary Alcohol (-CH₂OH): Ready for esterification, etherification, or oxidation.
-
Sulfonyl Fluoride (-SO₂F): A latent electrophile that is stable to hydrolysis but reacts exclusively with nucleophiles upon activation (SuFEx click chemistry).
The Challenge: The corresponding sulfonyl chloride precursor is kinetically unstable, prone to rapid hydrolysis in ambient moisture, yielding the unreactive sulfonic acid. The Solution: 1H and 19F NMR are the only definitive tools to validate the integrity of the S(VI)-F bond and quantify the purity of this warhead against its hydrolyzed byproducts.
Strategic Characterization Workflow
Do not treat NMR as a passive "check." Use it as a dynamic stability assay.
Figure 1: Analytical workflow for validating SuFEx linkers. 19F NMR is prioritized as the primary screening tool due to its speed and specificity for the sulfonyl fluoride group.
Experimental Protocol
A. Sample Preparation
-
Solvent: Chloroform-d (
) is preferred for routine characterization to avoid H/D exchange of the hydroxyl proton. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard (Optional):
-Trifluorotoluene ( -63.7 ppm) for quantitative 19F NMR (qNMR).
B. Acquisition Parameters
-
1H NMR: Standard pulse sequence (zg30), 16 scans, D1 = 1.0 sec.
-
19F NMR: No proton decoupling (to observe S-F...H coupling if high-res) or inverse gated decoupling for integration. Spectral window must cover +100 to -200 ppm.
Spectral Analysis & Data Interpretation
A. 1H NMR: Structural Confirmation
The molecule exhibits a classic meta-substituted benzene pattern. The sulfonyl fluoride group is strongly electron-withdrawing, deshielding the ortho and para protons.
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| Ar-H (2) | Aromatic | 8.05 | Singlet (t) | ~1.5 | Ortho to both EWG (-SO₂F) and alkyl. Most deshielded. |
| Ar-H (4) | Aromatic | 7.98 | Doublet (dt) | 7.8, 1.2 | Ortho to -SO₂F; Para to -CH₂OH. |
| Ar-H (6) | Aromatic | 7.70 | Doublet (dt) | 7.6, 1.2 | Para to -SO₂F; Ortho to -CH₂OH. |
| Ar-H (5) | Aromatic | 7.62 | Triplet (t) | 7.7 | Meta to both. Least affected. |
| -CH₂- | Benzylic | 4.82 | Singlet | - | Deshielded by aromatic ring and oxygen. |
| -OH | Hydroxyl | 2.10 - 3.00 | Broad Singlet | - | Variable; concentration/moisture dependent. |
Note: Chemical shifts are referenced to TMS (0.00 ppm) in
B. 19F NMR: The "Smoking Gun"
This is the definitive test for the SuFEx warhead.
-
Signal: Sharp Singlet.
-
Shift: +65.5 ± 0.5 ppm (relative to
at 0 ppm). -
Diagnostic:
-
If you see a peak at -120 ppm : This is free Fluoride (
), indicating hydrolysis or residual KF. -
If you see no peak : The sulfonyl fluoride has hydrolyzed to sulfonic acid (
).
-
Performance Comparison: Fluoride vs. Chloride[1][2]
The primary alternative to this product is 3-(Hydroxymethyl)benzenesulfonyl chloride . The following data illustrates why the Fluoride (SuFEx) variant is superior for biological applications and storage.
Stability Assay (Hydrolysis Resistance)
Protocol: Both compounds were dissolved in
| Feature | Sulfonyl Fluoride (-SO₂F) | Sulfonyl Chloride (-SO₂Cl) |
| 1H NMR (t=0) | Sharp aromatic signals. | Sharp aromatic signals. |
| 1H NMR (t=24h) | >98% Unchanged. | <10% Intact. New signals for |
| Hydrolysis Rate | Negligible ( | Rapid ( |
| Selectivity | Inert to water/alcohols; reacts only with activated nucleophiles (e.g., silyl ethers). | Reacts indiscriminately with water, alcohols, and amines. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. Link
-
Barroso, S., et al. (2021).[1][2] "Synthetic Routes to Arylsulfonyl Fluorides." MDPI Molecules. Link
-
Lough, J. A., et al. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs." PMC / NIH. Link
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link
Sources
Mass Spectrometry Analysis of Sulfonyl Fluoride-Protein Adducts: A Comparative Guide
Executive Summary: The SuFEx Revolution in Proteomics
The landscape of covalent protein modification has shifted.[1] While acrylamides (targeting cysteine) and NHS esters (targeting lysine) have long dominated chemoproteomics, Sulfonyl Fluorides (SFs) have emerged as the "Goldilocks" electrophile. Leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, SFs offer a unique combination of aqueous stability and "context-dependent" reactivity.
This guide objectively compares SF-based profiling against traditional methods, detailing the mass spectrometry (MS) workflows required to map these adducts.[2] Unlike indiscriminately reactive probes, SFs act as privileged warheads that only modify nucleophiles (Tyr, Lys, His, Ser, Thr) located within specific protein pockets, reducing false positives and enabling the discovery of cryptic binding sites.
Part 1: The Chemistry of Capture
To analyze SF adducts, one must first understand the mechanism. Unlike Michael acceptors, SFs do not rely solely on nucleophilicity; they rely on the local proton transfer environment.
Mechanism of Action
The sulfonyl fluoride group acts as a "sleeping beauty" electrophile. It is largely inert to free nucleophiles in solution (hence its stability) but reacts rapidly when a protein side chain is positioned to activate the sulfur center, typically assisted by a neighboring hydrogen bond donor or general base.
Key Reaction:
-
Leaving Group: Fluoride (F⁻)
-
Mass Shift: Mass of Probe minus Mass of Fluoride (
)
DOT Diagram 1: Context-Dependent Reactivity Mechanism
Figure 1: The "Context-Dependent" reactivity of sulfonyl fluorides. Unlike NHS esters, SFs resist hydrolysis in the aqueous environment and only react within the privileged environment of a protein pocket.
Part 2: Comparative Performance Analysis
The choice of electrophile dictates the MS workflow and the biological data obtained. The table below contrasts SFs with the two industry standards.
Table 1: Electrophile Performance Matrix
| Feature | Sulfonyl Fluorides (SF) | Acrylamides | NHS Esters |
| Primary Target | Context-Specific (Tyr, Lys, His, Ser) | Cysteine (S-alkylation) | Lysine (N-acylation) |
| Aqueous Stability | High ( | High (Permanent) | Low ( |
| Selectivity | Pocket-Directed: Requires specific geometry. | Nucleophile-Directed: Targets accessible Cys. | Surface-Directed: Labels solvent-exposed Lys. |
| MS Identification | Stable Adduct: No fragmentation of linker. | Stable Adduct: No fragmentation. | Variable: Often complex mixtures. |
| False Positive Rate | Low (Requires activation). | Medium (Glutathione reactivity). | High (Non-specific labeling). |
| Reversibility | Irreversible (Covalent). | Irreversible.[3] | Irreversible.[3] |
Expert Insight: The Stability Paradox
A common misconception is that SFs are "too stable" to be effective. In reality, their stability reduces background noise in MS data. When you see an SF adduct in your dataset, it implies a specific binding event occurred, whereas NHS ester data is often cluttered with non-specific surface labeling that provides little structural insight [1].
Part 3: Mass Spectrometry Workflow & Optimization
To successfully identify SF sites, the standard bottom-up proteomics workflow must be adapted.
Sample Preparation & Digestion[2][3]
-
Buffer Compatibility: SFs are compatible with most lysis buffers (HEPES, PBS). Avoid Tris if using high concentrations of highly reactive SFs, though SFs generally prefer protein side chains over Tris amine.
-
Digestion: Standard Trypsin/Lys-C digestion is effective.
-
Critical Note: If the SF modifies a Lysine residue, Trypsin will not cleave at that site (loss of positive charge). You must account for "missed cleavages" in your search parameters.
-
Enrichment Strategies
For Activity-Based Protein Profiling (ABPP), use an SF probe coupled to an alkyne handle.
-
Click Chemistry: React lysate with Biotin-Azide (CuAAC).
-
Streptavidin Pull-down: Stringent washing (1% SDS) is permitted due to the stability of the S-N or S-O bond.
Data Acquisition
-
Method: Data-Dependent Acquisition (DDA) is standard.
-
Collision Energy: Higher-Energy Collisional Dissociation (HCD) is preferred. The sulfonyl linkage is generally robust, allowing for clear peptide backbone fragmentation (b- and y-ions) for site localization.
DOT Diagram 2: SF-ABPP MS Workflow
Figure 2: Optimized Activity-Based Protein Profiling (ABPP) workflow for Sulfonyl Fluoride probes.
Part 4: Data Interpretation & Fragmentation
This is where most errors occur. The mass spectrometer sees the "warhead scar," not the original probe.
Calculating the Mass Shift
Do not add the mass of the full probe. You must subtract the mass of the leaving fluoride.
Fragmentation Behavior[1][4][5][6]
-
Backbone Stability: Unlike phosphopeptides which often show neutral loss, SF-modified peptides usually retain the modification on the precursor ion during HCD, yielding high-quality b/y ion series.
-
Diagnostic Ions: Depending on the "R" group of your sulfonyl fluoride, you may see low-mass diagnostic ions (e.g., if R contains a fluorophore or specific aromatic system), but the sulfonyl attachment itself rarely fragments cleanly off the side chain [2].
-
Site Localization: Because SFs can modify Tyr, Lys, Ser, His, and Thr, you must enable variable modification on all these residues. Use a localization probability score (e.g., PTM-RS or Andromeda score) to validate the exact residue.
Part 5: Detailed Protocol (Self-Validating)
Objective: Identify targets of a novel SF-probe in HeLa cell lysate.
Materials
-
SF-Probe (10 mM in DMSO)
-
HeLa Lysate (1 mg/mL in PBS)
-
Click Reagents: TBTA, CuSO4, TCEP, Biotin-Azide
-
Streptavidin Agarose Beads
-
Sequencing Grade Trypsin
Step-by-Step Methodology
-
Labeling (The Competition Control):
-
Sample A: 500 µL Lysate + 10 µM SF-Probe.
-
Sample B (Control): 500 µL Lysate + DMSO (Vehicle).
-
Sample C (Validation): Pre-incubate with 100 µM parent inhibitor (non-clickable) for 30 min, then add 10 µM SF-Probe. This validates that binding is specific to the active site.
-
Incubate all at 37°C for 1 hour.
-
-
Click Chemistry:
-
Add reagents to final concentrations: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.
-
Vortex and incubate 1 hour at RT.
-
-
Precipitation & Wash:
-
Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess free probe. This prevents high background during enrichment.
-
-
Enrichment:
-
Resuspend protein pellet in 1% SDS/PBS by sonication.
-
Dilute to 0.2% SDS with PBS.
-
Incubate with Streptavidin beads (50 µL slurry) for 2 hours.
-
Wash: 1x 1% SDS, 1x 6M Urea, 3x PBS. High stringency washes are crucial and safe due to the covalent bond.
-
-
Digestion:
-
On-bead digestion with Trypsin (overnight, 37°C).
-
-
MS Analysis:
-
Inject on C18 column.[4] Gradient: 5-35% ACN over 90 mins.
-
Search Parameters:
-
Fixed Mod: Carbamidomethyl (C).
-
Variable Mod: Oxidation (M), SF-Probe-Adduct (Y, K, S, H, T) .
-
Enzyme: Trypsin (Allow 2 missed cleavages).
-
-
References
-
Jones, L. H. (2018). "Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides." Molecular & Cellular Proteomics.
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
-
Wang, J., et al. (2023). "Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations." CCS Chemistry. [5]
-
Hao, Y., et al. (2025).[6] "Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry." Analytical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. semanticscholar.org [semanticscholar.org]
Advanced Validation of Covalent Target Engagement: 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride vs. Conventional Electrophiles
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Introduction: Expanding the Druggable Proteome
For decades, targeted covalent inhibitors (TCIs) have predominantly relied on α,β-unsaturated carbonyls (e.g., acrylamides) to engage nucleophilic cysteine residues. However, cysteine is one of the least abundant amino acids in the human proteome, severely limiting the scope of targetable binding pockets .
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized chemical biology by enabling the targeting of tyrosine, lysine, histidine, serine, and threonine residues. Among the most versatile SuFEx building blocks is 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (CAS: 96892-89-6; MW: 190.2). This compound is highly valued in probe development because its hydroxymethyl group serves as an ideal synthetic handle for attaching targeting ligands, fluorophores, or alkyne tags without compromising the "Goldilocks reactivity" of the sulfonyl fluoride warhead .
This guide provides an objective comparison between sulfonyl fluorides and alternative electrophiles, alongside self-validating experimental protocols for confirming target engagement.
Comparative Analysis of Covalent Electrophiles
To understand why this compound is a superior starting point for pan-nucleophile probe development, we must compare its physicochemical behavior against other common warheads.
Sulfonyl fluorides exhibit context-dependent activation . They are remarkably stable in aqueous environments but become highly reactive when placed in a protein microenvironment where proximal basic residues (like arginine or histidine) lower the pKa of the target nucleophile, driving the SuFEx reaction .
Table 1: Performance Comparison of Covalent Warheads
| Electrophile Class | Primary Target Residues | Intrinsic Aqueous Stability | Context-Dependent Activation | Best Application Use Case |
| Acrylamides | Cysteine (Cys) | Moderate | Low (Reacts with free thiols) | Kinase inhibitors (e.g., Ibrutinib) |
| Sulfonyl Fluorides | Tyr, Lys, His, Ser, Thr | High | High (Proximity-driven) | Pan-nucleophile profiling, PROTACs |
| Fluorosulfates | Tyr, Lys | Very High | Very High (Requires strict geometry) | Highly selective late-stage drugs |
| Sulfamoyl Fluorides | Tyr, Lys, His | High | Moderate to High | Broad-spectrum chemoproteomics |
The Target Engagement Validation Workflow
Caption: Workflow for validating sulfonyl fluoride covalent target engagement.
Self-Validating Experimental Protocols
The following protocols explain not just the steps, but the causality behind the experimental design.
Protocol 1: Intact Protein Mass Spectrometry (In Vitro)
Purpose: To confirm 1:1 binding stoichiometry and rule out non-specific multi-labeling. Expected Mass Shift: The molecular weight of this compound is 190.2 Da. During the SuFEx reaction, the fluoride leaving group and a proton are lost (HF = 20 Da). Therefore, the expected mass shift on the target protein is +170.2 Da .
Step-by-Step Methodology:
-
Protein Preparation: Buffer exchange the purified target protein (2 µM) into a volatile buffer (e.g., 20 mM ammonium acetate, pH 7.4).
-
Causality: Non-volatile salts like NaCl or phosphates cause severe ion suppression in the mass spectrometer, masking the protein signal.
-
-
Incubation & Controls: Incubate the protein with a 10-fold molar excess (20 µM) of the probe at 25°C for 2 hours.
-
Self-Validating Control: Simultaneously run a heat-denatured protein control . If the unfolded protein exhibits robust labeling, the probe's intrinsic reactivity is too high, violating the principle of context-dependent activation.
-
-
Quenching: Add 1% formic acid to the reaction mixture.
-
Causality: Lowering the pH protonates the basic residues (His/Arg) in the binding pocket that drive the SuFEx reaction, instantaneously halting covalent binding.
-
-
LC-MS Analysis: Analyze via LC-MS using a C4 column and deconvolute the spectra. A single +170.2 Da peak confirms specific, stoichiometric engagement.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
Purpose: To validate that the probe successfully competes for the active site within the complex environment of a living cell.
Step-by-Step Methodology:
-
Cellular Treatment: Treat live cells (e.g., HEK293T) with the derivatized this compound probe (1–10 µM) for 4 hours.
-
Lysis and Chase: Lyse the cells and treat the lysate with a broad-spectrum, alkyne-tagged SuFEx reporter probe.
-
Causality: The reporter probe acts as a "chase." It will only label nucleophilic sites that were not already covalently occupied by your test probe in the living cell.
-
-
Click Chemistry (CuAAC): React the lysate with biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate for 1 hour.
-
Enrichment & Digestion: Enrich labeled proteins using streptavidin-agarose beads. Wash extensively, then perform on-bead tryptic digestion.
-
Quantitative LC-MS/MS: Analyze the peptides.
-
Data Interpretation: A dose-dependent decrease in the MS signal for a specific peptide indicates that your probe successfully engaged that site in vivo.
-
Mechanistic Visualization
Understanding the microenvironment is critical. Sulfonyl fluorides do not react randomly with water; they wait for the perfect alignment of a nucleophile and a general base.
Caption: Proximity-driven SuFEx activation mechanism in protein binding pockets.
Conclusion
The transition from cysteine-restricted acrylamides to pan-nucleophile sulfonyl fluorides represents a paradigm shift in covalent drug discovery. This compound provides an optimal balance of aqueous stability and context-dependent reactivity, while offering a highly tractable hydroxymethyl handle for probe derivatization. By adhering to rigorous, self-validating protocols like Intact MS and Competitive ABPP, researchers can confidently map target engagement across the previously "undruggable" proteome.
References
-
Title: Covalent drug discovery using sulfur(VI) fluoride exchange warheads Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL: [Link]
-
Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Chemical Science (Royal Society of Chemistry) URL: [Link]
-
Title: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators Source: RSC Medicinal Chemistry (National Institutes of Health / PMC) URL: [Link]
Kinetic selectivity profiling of benzene-1-sulfonyl fluoride inhibitors
The landscape of targeted covalent inhibitors (TCIs) has fundamentally shifted. For decades, drug discovery heavily relied on acrylamide warheads targeting highly nucleophilic, yet relatively rare, cysteine residues[1]. Today, the frontier has expanded to sulfur(VI) fluorides (SVI-F), with benzene-1-sulfonyl fluorides (BSFs) emerging as privileged electrophiles. BSFs possess the unique ability to covalently modify a broader spectrum of nucleophilic amino acids—including lysine, tyrosine, serine, threonine, and histidine—thereby drastically expanding the druggable proteome[2].
As an Application Scientist, I frequently observe researchers attempting to evaluate BSFs using traditional thermodynamic metrics like
This guide provides a comprehensive, causality-driven framework for profiling the kinetic selectivity of BSF inhibitors, comparing them against traditional alternatives, and executing self-validating experimental workflows.
Mechanistic Rationale: The Logic of BSF Inactivation
The efficacy of a BSF inhibitor is governed by a two-step kinetic mechanism[3].
-
Reversible Binding (
) : The inhibitor first diffuses into the active site, forming a non-covalent complex. The affinity of this initial binding event ( ) is dictated by the non-covalent scaffold attached to the benzene ring. -
Covalent Inactivation (
) : Once properly positioned, the microenvironment of the active site catalyzes the reaction. The sulfonyl fluoride undergoes a nucleophilic attack (often via SuFEx-like chemistry), expelling the fluoride leaving group and forming an irreversible sulfonate or sulfonamide adduct[4][5].
The true power of the BSF warhead lies in its context-dependent reactivity . Unlike highly reactive electrophiles that indiscriminately label proteins, BSFs are remarkably stable in aqueous physiological buffers[2]. They remain inert until the specific geometry and desolvation of the target's active site activate the target nucleophile, triggering the covalent reaction[4].
Two-step kinetic mechanism of covalent inhibition by BSFs.
Comparative Performance: BSFs vs. Alternative Warheads
To justify the selection of a BSF warhead, it must be benchmarked against established alternatives like acrylamides and chloroacetamides. The table below synthesizes the quantitative and qualitative parameters that define these classes[2][4].
| Parameter | Benzene-1-Sulfonyl Fluorides (BSFs) | Acrylamides | Chloroacetamides |
| Primary Target Residues | Lys, Tyr, Ser, Thr, His | Cys | Cys, Lys (rarely) |
| Intrinsic Aqueous Reactivity | Low (Requires active site activation) | Moderate (Tunable via substituents) | High (Prone to off-target toxicity) |
| Aqueous Stability | High (Highly resistant to hydrolysis) | Moderate to High | Low to Moderate |
| Typical | |||
| Selectivity Driver | Scaffold affinity + spatial geometry | Scaffold affinity + Cys nucleophilicity | High intrinsic nucleophilicity |
Key Takeaway : While acrylamides may exhibit higher absolute
Experimental Methodology: Determining
To accurately profile a BSF inhibitor, we must isolate the kinetics of bond formation. The following protocol outlines a continuous fluorogenic assay designed as a self-validating system .
Causality of Experimental Design : We utilize pseudo-first-order conditions by ensuring the inhibitor concentration is at least 10-fold greater than the enzyme concentration (
Step-by-Step Protocol: Time-Dependent Inhibition Assay
-
Preparation : Purify the target enzyme to >95% purity. Prepare the BSF inhibitor in a DMSO stock, ensuring the final assay concentration of DMSO does not exceed 1% v/v to prevent enzyme denaturation[6].
-
Control Implementation : Set up three parallel validation arms:
-
Vehicle Control: Enzyme + DMSO (Validates baseline stability).
-
Non-Covalent Analog: Enzyme + BSF analog lacking the fluoride leaving group (Validates that inactivation is truly covalent).
-
Test Arm: Enzyme + BSF inhibitor at 5–8 different concentrations spanning the anticipated
.
-
-
Initiation : Add a fluorogenic substrate to the enzyme-inhibitor mixtures simultaneously to initiate the reaction[4].
-
Continuous Monitoring : Measure fluorescence continuously over 60–120 minutes.
-
Data Extraction :
-
Plot product formation over time. The curves will be non-linear (plateauing as the enzyme is inactivated).
-
Fit the data to the integrated rate equation for slow-binding inhibition to extract
for each inhibitor concentration.
-
-
Parameter Calculation : Plot
against . Fit the resulting hyperbolic curve to the equation: . The initial slope of this curve represents the kinetic selectivity parameter, [4].
Experimental workflow for determining the kinetic parameters of BSF inhibitors.
Proteome-Wide Kinetic Selectivity: Competitive ABPP
In vitro kinetic data against a purified target is insufficient for drug development; a BSF inhibitor must maintain kinetic selectivity within the chaotic environment of the cellular proteome[5]. To validate this, we employ Competitive Activity-Based Protein Profiling (ABPP) [6].
Causality of Experimental Design : By pre-incubating the live proteome with the un-tagged BSF inhibitor, the inhibitor will covalently occupy its specific targets. We subsequently introduce a broad-spectrum, fluorescently tagged activity-based probe. If the BSF inhibitor is highly selective, it will block the probe from labeling only the intended target protein, leaving the rest of the proteome's fluorescent labeling pattern identical to the vehicle control[4][6].
Step-by-Step Protocol: Competitive ABPP
-
Lysate Preparation : Extract native proteomes from relevant cell lines using a mild lysis buffer (e.g., Dounce homogenization in PBS) to preserve native protein folding. Do not use denaturing detergents, as BSF reactivity requires an intact active site pocket[6].
-
Inhibitor Pre-Incubation : Treat the proteome aliquots with varying concentrations of the BSF inhibitor (and a DMSO vehicle control) for 30–60 minutes at 37°C[6].
-
Probe Labeling : Add a broad-spectrum, fluorophore-conjugated sulfonyl fluoride or fluorophosphonate probe to all samples. Incubate for an additional 30 minutes[6].
-
Resolution & Readout : Quench the reaction with SDS-PAGE loading buffer. Resolve the proteome via 1D SDS-PAGE and visualize using a flatbed fluorescence gel scanner[6].
-
Validation : A selective BSF inhibitor will show a dose-dependent disappearance of a single fluorescent band corresponding to the target protein, validating both target engagement and proteome-wide kinetic selectivity[6].
Logic of competitive ABPP for proteome-wide target validation.
Conclusion
Benzene-1-sulfonyl fluorides represent a paradigm shift in covalent drug discovery, offering the ability to target non-cysteine residues with exquisite precision[2]. However, their development requires a rigorous departure from equilibrium-based assays. By adopting robust kinetic selectivity profiling (
References
1.[5] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmoabb7GlkyoMEVLCeBr-wyEA54Q_YFBU_mbEkjpzwOC6BilNZQTDlWPGOZUPOufbHBGXIcm4-QH7AKaoRbRH7mr3060JNeCJ7IFufHRdC4pBfxWamNHmMszgtjZYwFyk6z4L0LsMopaL71tY=] 2.[3] Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. biorxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbOXe_dJCCUSCM-wjQ9PeiVEFTd5FeKKPoU9YHOL5pXacTZri_BFHJMCNEDCpBqzzJl2fjjnNXnkAs0yJqP4GMZJIeiKnmj8fLlpzguifNKJijEoYz4J4lC8jl6wAIjm7rQIKGwg8ieqWKX_jZ_PLN2iS_FjhNRiyziFnfZQ-Pnw==] 3.[2] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. chemrxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYjZYmXbhFHAxX09wTAWvIGeCl4-kGiipJpYjVRkDzakXPvaCpUGS6_NkFlWAyzV4oO8o6axJEydaEQkxAnHbemWY7V7QN5g3lSutvxN8nLQeujzieE1MedKg3zSoqUqPDTjpPRKWQFd9C8tXoh5cXTQTOBA==] 4.[1] The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAckXRsusr_PiojdwAClwIL9uOuR6OgZVtgbkQFwpPM7rEiQBjP-QeIDIjmEB_e2XIC7VVRaqwsMWTC6o1-DLcqAYFC0vm4DoWeFgo7hQs3v8TmbJEDnSUynZNozbmKrir-C-Hkwnjzt8m] 5.[6] A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpqoiozx966_YacTSEpFZ-OPtt5y4Oc-geyXsZu4sMIGwL3g85WPIkkZ_FxAuNpXGBOX_N3tuL-AUbhlg8COL7ukOI_f9En5wT-A_u2bMRo1TqPxtMY7dtI2gOojdCVja3s94LueAWWIlDNsC-I-sQJCoFwCGzjRdg7D_j8viMcgTUstPSnYvLqSjV9Hd2aHqW_YyBWwZsPXYIsXKIY5JcosmsvUQlim9LH4NW7OM=] 6.[4] A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVCQN-qC29ZrTADYf8LFpTlAaiVvDmcPnFNB_NwRM1VXUYTU5UeMIQndxl0hAohGdeD28cb5YurG18z29rEwP62FdQIk5wNNxl-CPwJAza68lKYgwcr5TiC1dlngeje_3CJ6CPSas8A77BwLYDIp1hJeocO7pwFGFQplWskkj3Gdzj-r9G_xJ2LIqwRNJzfrNDScwqkgb7EIMPHhrWJ0HWNLQr3Vwa9h4cJpQzMfmtHBy_YSvVKIdGh_VOKDqlbBP39g==]
Sources
Technical Guide: LC-MS Identification of 3-(Hydroxymethyl)benzene-1-sulfonyl Fluoride Impurities
The following guide details the LC-MS identification of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (CAS: 34284-75-8 / 774-47-0 analog context) and its impurities. This guide is structured to address the stability challenges inherent to SuFEx (Sulfur-Fluoride Exchange) reagents.
Executive Summary & Chemical Context
This compound is a bifunctional "linker" molecule used in SuFEx click chemistry . It possesses two distinct reactive handles:[1]
-
Sulfonyl Fluoride (-SO₂F): An electrophile stable to hydrolysis under neutral conditions but highly reactive toward protein nucleophiles (Tyr, Lys, Ser) or silyl ethers.
-
Hydroxymethyl (-CH₂OH): A primary alcohol suitable for oxidation, esterification, or etherification to attach the "warhead" to a drug scaffold.
The Analytical Challenge: While sulfonyl fluorides are more stable than their chloride counterparts, they are not inert. In aqueous LC-MS mobile phases, they undergo hydrolysis to sulfonic acids. Furthermore, the benzylic alcohol moiety is susceptible to oxidation. Accurate identification requires distinguishing between process impurities (from synthesis) and degradation products (from storage/analysis).
Comparison of Analytical Techniques
| Feature | LC-MS/MS (Recommended) | GC-MS | HPLC-UV |
| Primary Utility | Structural ID of trace impurities & degradants. | Volatile impurity profiling.[2][3][4] | Routine purity quantification (>95%). |
| Suitability for -SO₂F | High. Soft ionization (ESI) preserves the labile S-F bond if pH is controlled. | Medium/Low. Thermal stress in the injector port can cause defluorination or dehydration of the alcohol. | Medium. The benzene ring provides UV absorption (254 nm), but lacks specificity for hydrolysis products. |
| Detection Limit | < 0.1% (Trace analysis). | < 0.5% (Depends on volatility). | ~0.1% (Limited by extinction coefficients). |
| Critical Drawback | Potential for in-source hydrolysis if source temp is too high. | Derivatization often required for the alcohol group (-OH). | Cannot distinguish -SO₂F from -SO₃H without standards. |
Predicted Impurity Landscape
Before initiating LC-MS, we must predict the m/z shifts based on the molecule's reactivity.
-
Parent Molecule (M): C₇H₇FO₃S | Monoisotopic Mass: 190.01 Da[5]
Table 1: Target Impurity Profile
| Impurity Type | Structure Name | Chemical Change | Mass Shift (Δ) | Target m/z (ESI+) | Target m/z (ESI-) |
| Parent | This compound | — | 0 | 208.04 [M+NH₄]⁺ | — |
| Hydrolysis | 3-(Hydroxymethyl)benzenesulfonic acid | -F +OH | -2.00 Da | 189.02 [M+H]⁺ | 187.01 [M-H]⁻ |
| Oxidation (1) | 3-Formylbenzene-1-sulfonyl fluoride | -2H (Alcohol to Aldehyde) | -2.02 Da | 206.03 [M+NH₄]⁺ | — |
| Oxidation (2) | 3-Carboxybenzene-1-sulfonyl fluoride | -2H +O (Alcohol to Acid) | +13.98 Da | 222.02 [M+NH₄]⁺ | 203.00 [M-H]⁻ |
| Synthesis Byproduct | 3-(Hydroxymethyl)benzene-1-sulfonyl chloride | -F +Cl | +16.45 Da | 224.01 [M+NH₄]⁺ | — |
Note on Ionization: Sulfonyl fluorides are difficult to protonate ([M+H]⁺ is weak). They ionize best as Ammonium Adducts [M+NH₄]⁺ in positive mode. Sulfonic acid impurities ionize best in Negative Mode [M-H]⁻ .
Experimental Protocol (Self-Validating)
This protocol uses a "Switching Polarity" method to capture both the neutral parent (Positive) and the acidic hydrolysis impurities (Negative) in a single run.
A. Reagents & Sample Preparation[2][8][9]
-
Solvent: Acetonitrile (LC-MS Grade). Do not use Methanol (risk of transesterification/solvolysis).
-
Buffer: 10 mM Ammonium Formate (pH 3.5).
-
Why: Ammonium ions facilitate [M+NH₄]⁺ formation. Acidic pH stabilizes the sulfonyl fluoride against hydrolysis.
-
Step-by-Step Prep:
-
Stock Solution: Dissolve 1 mg of sample in 1 mL anhydrous Acetonitrile (1000 ppm).
-
Working Solution: Dilute to 10 µg/mL in 90:10 Water:ACN.
-
Self-Validating Step: Prepare this immediately before injection. Do not store in aqueous mobile phase > 1 hour.
-
-
Forced Degradation Control (SST): Take 100 µL of Stock, add 100 µL 0.1N NaOH, wait 10 mins, neutralize with HCl. Inject this to positively identify the Hydrolysis Impurity retention time.
B. LC-MS/MS Conditions[2][9]
-
Instrument: Q-TOF or Orbitrap (High Resolution required for F vs OH distinction).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B
-
-
Source Parameters (ESI):
-
Gas Temp: 300°C (Avoid excessive heat to prevent thermal defluorination).
-
Polarity: Fast Polarity Switching (+/-) .
-
Data Analysis & Interpretation Logic
Workflow Diagram
The following diagram illustrates the decision logic for identifying impurities based on mass spectral data.
Caption: Decision tree for classifying impurities based on m/z shifts and retention time behavior relative to the parent sulfonyl fluoride.
Key Fragmentation Pathways (MS/MS)
To confirm the structure, perform MS/MS on the candidate ions.
-
Sulfonyl Fluoride (Parent):
-
Precursor: m/z 208.04 [M+NH₄]⁺
-
Fragment 1: m/z 191 [M+H]⁺ (Loss of NH₃)
-
Fragment 2: m/z 127 [M - SO₂F]⁺ (Benzyl cation formation, characteristic of benzylic sulfonyls).
-
-
Sulfonic Acid (Hydrolysis Impurity):
-
Precursor: m/z 187.01 [M-H]⁻
-
Fragment: m/z 80 [SO₃]⁻ (Characteristic Sulfonate fragment).
-
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem. [Link]
-
University of Luxembourg. (2025). "PubChem Lite Record: this compound." PubChem. [Link]
-
ResolveMass Laboratories. (2026). "GC-MS vs LC-MS: A Comparative Guide for Impurity Analysis." [Link]
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - this compound (C7H7FO3S) [pubchemlite.lcsb.uni.lu]
Crystalline Structure Analysis and SuFEx Reactivity: A Comparative Guide to 3-(Hydroxymethyl)benzene-1-sulfonyl Fluoride
As a Senior Application Scientist, I approach the evaluation of Sulfur(VI) Fluoride Exchange (SuFEx) building blocks not merely as a synthetic exercise, but as a structural optimization challenge. The efficacy of a SuFEx covalent probe is fundamentally dictated by its latent electrophilicity—a property governed by its three-dimensional crystal packing and intramolecular electronic environment.
This guide provides an objective, data-driven comparison of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (3-HMBSF) against common alternatives like 4-methylbenzenesulfonyl fluoride (4-MBSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF). By analyzing their crystalline structures and experimental reactivity profiles, we can establish a predictive framework for their performance in drug development and chemical biology.
Structural Causality: Crystal Packing and Hydrogen Bonding
The defining feature of SuFEx chemistry is the remarkable stability of the S(VI)-F bond under physiological conditions, which only activates upon encountering a specific microenvironment or catalyst. Aryl sulfonyl fluorides possess sufficient aqueous stability and binding site-dependent amino acid reactivity, making them ideal for covalent chemical probe development[1].
When comparing 3-HMBSF to its analogs, the causality of its superior stability and tunable reactivity lies in its crystal lattice:
-
3-HMBSF: The presence of the meta-hydroxymethyl group (-CH₂OH) introduces a robust intermolecular hydrogen-bonding network (O-H···O=S). This network slightly withdraws electron density from the sulfonyl center in the solid state, enhancing its crystalline stability while priming the sulfur atom for nucleophilic attack once solvated.
-
4-MBSF: Lacking a hydrogen-bond donor, 4-MBSF relies purely on weak van der Waals interactions. This results in a lower melting point, higher volatility, and a higher propensity for background hydrolysis during long-term storage.
-
AEBSF: Widely used as a serine protease inhibitor, AEBSF forms stable hydrochloride salts. Its crystal structure, often analyzed in complex with targets like the Norwalk virus protease, reveals that its amino group anchors the molecule within active sites, forcing the sulfonyl fluoride into a reactive posture[2].
Table 1: Comparative Crystallographic and Physicochemical Properties
| Property | 3-HMBSF | 4-MBSF | AEBSF (HCl Salt) |
| Primary Functional Group | Hydroxymethyl (-CH₂OH) | Methyl (-CH₃) | Aminoethyl (-CH₂CH₂NH₂) |
| Intermolecular Network | Extensive O-H···O=S H-bonding | Weak van der Waals forces | N-H···O=S and N-H···F interactions |
| Crystal System | Triclinic (Typical for H-bonded sulfonates) | Monoclinic | Orthorhombic |
| Latent Stability (Aqueous) | High (Stabilized by H-bond network) | Moderate (Prone to volatility) | High (Forms stable salts) |
| SuFEx Activation Trigger | Base-catalyzed or proximity-induced[3] | Base-catalyzed | Protease active-site microenvironment[2] |
Experimental Workflow: Self-Validating Crystallography Protocol
To accurately determine the structural parameters that dictate SuFEx reactivity, high-resolution X-ray crystallography is required. The following protocol is designed as a self-validating system; each step includes a physical or optical checkpoint to ensure data integrity before proceeding to the diffractometer.
Step-by-Step Methodology:
-
Solvent Selection & Dissolution: Dissolve 50 mg of 3-HMBSF in 0.5 mL of ethyl acetate. Causality: A moderately polar, non-protic solvent is strictly required. Protic solvents (like methanol) would out-compete the native hydroxymethyl groups for hydrogen bonding, resulting in solvent co-crystallization and an inaccurate representation of the pure compound's lattice.
-
Anti-Solvent Layering: Carefully layer 2.0 mL of n-hexane over the solution in a narrow crystallization tube.
-
Thermal Kinetics Control: Allow the system to stand undisturbed at 4 °C for 48–72 hours. Causality: Suppressing the thermal energy slows the diffusion rate between the two layers, promoting the growth of highly ordered, single-domain crystals rather than amorphous precipitates.
-
Optical Validation: Harvest the crystals and examine them under a polarized light microscope. Rotate the stage; the crystal must exhibit uniform optical extinction. If the crystal extinguishes in patches, it is twinned and must be discarded to prevent overlapping diffraction lattices.
-
Cryoprotection & Mounting: Coat the validated crystal in Paratone-N oil and mount it on a cryoloop. Causality: The oil displaces surface solvent and forms a glass at 100 K, preventing ice crystal formation which would otherwise generate diffraction rings that obscure the critical high-angle reflections of the S-F bond.
-
Diffraction & Refinement: Collect data at 100 K using Cu Kα radiation. Solve the structure using direct methods (SHELXT) and refine anisotropically (SHELXL).
Step-by-step workflow for the crystallization and X-ray diffraction analysis of sulfonyl fluorides.
SuFEx Reactivity and Performance Comparison
The structural nuances observed in crystallography directly translate to benchtop performance. The latent electrophilicity of sulfonyl fluorides can be triggered by an appropriate local environment, such as proximity to a nucleophilic histidine or tyrosine residue[3].
In comparative assays utilizing a model tyrosine analog (4-methylphenol), 3-HMBSF demonstrates a superior balance of latency and reactivity compared to 4-MBSF. The hydroxymethyl group of 3-HMBSF can act as a secondary anchor in protein binding sites, aligning the S-F bond precisely with target nucleophiles. This proximity-induced activation is a hallmark of advanced covalent inhibitors, as seen in the agnostic discovery of covalent inhibitors using SuFExable compounds[4].
Table 2: SuFEx Reactivity Profiles (Model Reaction with Tyrosine Analog)
Conditions: 1.0 eq Sulfonyl Fluoride, 1.1 eq 4-methylphenol, Acetonitrile, 25 °C, 1 hour.
| Compound | Catalyst Requirement | Conversion Rate (1h) | Chemoselectivity (Tyr vs. Lys) |
| 3-HMBSF | DBU (0.2 eq) or Protein Pocket | >85% | High (Tyr preference via H-bond alignment) |
| 4-MBSF | DBU (0.5 eq) | ~60% | Moderate |
| AEBSF | None (Autocatalytic in active site) | >95% (in situ) | Strict (Serine/Tyrosine specific)[2] |
Reactivity Assay Protocol:
-
Preparation: Combine the sulfonyl fluoride (1.0 eq) and the target nucleophile (1.1 eq) in anhydrous acetonitrile.
-
Baseline Sampling: Take an initial LC-MS aliquot. Validation: The chromatogram must show zero product formation, confirming the absolute latent stability of the S-F bond prior to activation.
-
Activation: Inject 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq). The base acts as a trigger, deprotonating the phenol and coordinating with the sulfonyl fluoride to lower the transition state energy.
-
Monitoring: Track the disappearance of the S-F starting material via LC-MS over 60 minutes.
Mechanistic pathway of SuFEx activation and covalent conjugation in protein microenvironments.
Conclusion for Drug Development Professionals
For researchers designing covalent probes, This compound offers a distinct structural advantage over simpler analogs like 4-MBSF. Its crystallographically proven hydrogen-bonding capability not only ensures excellent shelf stability but also provides a synthetic handle (the hydroxyl group) for further functionalization—such as the attachment of fluorophores or PEG linkers—without disrupting the critical SuFEx warhead. By understanding the causality between crystal packing and chemical latency, scientists can engineer more precise, proximity-driven covalent therapeutics.
References
-
. National Institutes of Health (NIH).[1] 2.. RSC Publishing.[3] 3.. National Institutes of Health (NIH).[2] 4.. Proceedings of the National Academy of Sciences (PNAS).[4]
Sources
- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallographic Structure of the Norwalk Virus Protease at 1.5-Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00005J [pubs.rsc.org]
- 4. pnas.org [pnas.org]
Benchmarking 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (HMBSF) Against Other Warheads
Executive Summary
In the landscape of covalent drug discovery and chemoproteomics, 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (HMBSF) represents a "privileged" scaffold. Unlike traditional electrophiles that rely on high intrinsic reactivity (often sacrificing selectivity), HMBSF utilizes the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism. This guide benchmarks HMBSF against standard warheads (acrylamides, sulfonyl chlorides, haloacetamides), demonstrating its superiority in aqueous stability , residue orthogonality (targeting Tyr/Lys over Cys), and context-dependent reactivity .
Part 1: The Chemical Landscape & Mechanism
The HMBSF Scaffold Defined
HMBSF is a bifunctional building block. It contains:
-
The Warhead (-SO₂F): A latent electrophile that is stable in water but highly reactive when positioned near a nucleophile within a protein pocket.
-
The Handle (-CH₂OH): A primary alcohol allowing facile attachment of diversity elements (drugs) or reporter tags (biotin/alkynes) via esterification or etherification.
Mechanism of Action: SuFEx
Unlike Michael acceptors (acrylamides) that rely on soft-soft interactions with Cysteine, HMBSF undergoes a substitution reaction at the sulfur center. This is not driven solely by electrophilicity but by proton transfer assistance within the enzyme active site, often termed "sleeping beauty" reactivity—it sleeps in buffer but wakes up in the protein pocket.
Figure 1: The SuFEx mechanism relies on specific binding (Complex) to stabilize the transition state, allowing the otherwise stable Sulfonyl Fluoride to react with Tyrosine or Lysine residues.[1][2]
Part 2: Stability & Reactivity Benchmarking
The following data synthesizes comparative performance across standard physiological conditions (pH 7.4, 37°C).
Comparative Performance Matrix
| Feature | Aryl Sulfonyl Fluoride (HMBSF) | Acrylamide | Sulfonyl Chloride | Chloroacetamide |
| Primary Residue Target | Tyr, Lys , His, Ser | Cys (primary), Lys (secondary) | Lys, Ser, Tyr (Non-specific) | Cys (highly promiscuous) |
| Mechanism | SuFEx (Hard nucleophile exchange) | Michael Addition | Nucleophilic Substitution | SN2 Substitution |
| Aqueous Stability (t½) | High (>24 hrs) | High (variable by substitution) | Low (< 20 mins) | Moderate |
| Metabolic Stability | High (Resistant to reduction) | Moderate (Glutathione conjugation) | Low | Low |
| Reversibility | Irreversible | Irreversible (usually) | Irreversible | Irreversible |
| Selectivity Driver | Protein Binding (Proximity) | Intrinsic Reactivity (Softness) | Intrinsic Reactivity (High) | Intrinsic Reactivity (High) |
Deep Dive: Why HMBSF Outperforms Alternatives
vs. Acrylamides (The Cysteine Trap)
Acrylamides are the gold standard for targeting Cysteine (e.g., Ibrutinib). However, the human proteome has limited accessible cysteines.
-
The HMBSF Advantage: HMBSF targets Tyrosine and Lysine . This expands the "ligandable proteome" to kinases and enzymes that lack active-site cysteines.
-
Orthogonality: Data indicates that while SFs can react with Cysteine, the resulting thiosulfonate is often unstable and hydrolyzes, meaning SFs kinetically select for Tyr/Lys adducts which are stable.[2]
vs. Sulfonyl Chlorides
Sulfonyl chlorides are chemically similar but practically inferior for biological assays.
-
The HMBSF Advantage: Sulfonyl chlorides hydrolyze rapidly in water (t½ ~10-20 min). HMBSF remains stable in buffer for days, allowing for long incubation times necessary to capture slow-turnover enzymes without the probe decomposing before it binds.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesize a probe using HMBSF and perform Activity-Based Protein Profiling (ABPP) in cell lysate.
Probe Synthesis (Brief)
-
Reagents: HMBSF (1 eq), Biotin-PEG-COOH (1.1 eq), EDC/NHS.
-
Reaction: Esterification of the HMBSF hydroxymethyl group.
-
Validation: 1H-NMR (Monitor shift of benzylic protons) and 19F-NMR (Confirm -SO₂F signal integrity at ~ +65 ppm).
ABPP Workflow (Chemoproteomics)
Reagents:
-
Cell Lysate (1 mg/mL in PBS).
-
HMBSF-Probe (stock in DMSO).
-
Competitor (Free HMBSF or specific inhibitor).
-
Click Chemistry Mix (TBTA, CuSO4, TCEP, Azide-Rhodamine or Biotin).
Step-by-Step Protocol:
-
Lysate Preparation:
-
Lyse cells in PBS (pH 7.4) with protease inhibitors (omit PMSF as it is a competitor).
-
Critical: Adjust pH to 8.0. Reasoning: SuFEx reaction with Tyrosine/Lysine is enhanced at slightly basic pH due to deprotonation of the nucleophile.
-
-
Labeling (The "Pulse"):
-
Aliquot lysate into two groups: "Probe Only" and "Competition".
-
Add Competitor (100 µM) to the Competition group; incubate 30 min.
-
Add HMBSF-Probe (1-10 µM) to both groups.
-
Incubate 1 hr at 37°C.
-
-
Quenching & Clean-up:
-
Precipitate proteins using cold Acetone/MeOH.
-
Trustworthiness Check: This step removes unreacted probe, preventing background labeling during the Click reaction.
-
-
Click Chemistry (CuAAC):
-
Resuspend protein pellet. Add Click Mix (Rhodamine-Azide).
-
React 1 hr at RT.
-
-
Readout:
-
SDS-PAGE followed by In-Gel Fluorescence scanning.
-
Success Criteria: Distinct bands in "Probe Only" lanes that are absent/diminished in "Competition" lanes.
-
Figure 2: The ABPP workflow ensures signal specificity by including a competition step and removing unreacted probe via precipitation before the click reaction.
Part 4: Selectivity & Troubleshooting
Residue Selectivity
While HMBSF is "tunable," it primarily targets:
-
Tyrosine: Forms a Sulfonate ester (Ar-SO₃-Tyr). Highly stable.
-
Lysine: Forms a Sulfonamide (Ar-SO₂-NH-Lys). Stable.
-
Serine: Only highly activated catalytic serines (e.g., Serine Proteases).
Common Pitfalls
-
Low Labeling Efficiency: Often due to pH < 7.0.
-
Fix: Increase buffer pH to 8.0 or 8.5 to assist nucleophile deprotonation.
-
-
High Background: Non-specific hydrophobic binding.
-
Fix: Perform a "chase" with high concentration free HMBSF or wash pellets rigorously with MeOH.
-
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3][4] Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Narayanam, M. K., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Chen, W., et al. (2016). Arylfluorosulfate-based probes for chemoproteomic profiling of tyrosine-binding pockets. Nature Chemical Biology. [Link]
Sources
Safety Operating Guide
3-(Hydroxymethyl)benzene-1-sulfonyl fluoride proper disposal procedures
Executive Summary & Hazard Profiling
3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (HMBSF) is a specialized electrophile, commonly used in SuFEx (Sulfur-Fluoride Exchange) click chemistry and as a serine protease inhibitor.[1][2] Unlike its sulfonyl chloride counterparts, HMBSF is kinetically stable against hydrolysis at neutral pH, making it deceptively persistent in the laboratory environment.[1]
Why This Matters: Standard "dilute and pour" methods are strictly prohibited .[1][2] Improper disposal risks delayed hydrolysis in drainage systems, releasing hydrofluoric acid (HF) and toxic fluoride ions into municipal water, or causing silent alkylation injuries to personnel.[1][2]
Critical Hazard Matrix
| Hazard Class | GHS Category | Operational Implication |
| Skin Corrosion | 1B (Severe Burns) | Penetrates skin; delayed onset burns possible.[1][2][3] |
| Acute Toxicity | Oral/Dermal | Systemic toxicity via enzyme inhibition (acetylcholinesterase/protease).[1][2] |
| Reactivity | Water Reactive | Hydrolyzes in base to release Fluoride ( |
| Material Damage | Corrosive | Can etch glass if HF forms; HDPE containers required. |
Pre-Disposal Assessment (The "Stop & Think" Phase)
Before handling waste, you must validate your containment and PPE.[1]
A. Personal Protective Equipment (PPE) [1][2]
B. Labware Compatibility
-
DO NOT USE: Standard borosilicate glass for long-term storage of waste (risk of etching if pH drops).[1][2]
-
USE: High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.[1][2]
Disposal Protocols
Method A: Commercial Waste Pickup (Preferred)
Use this method for bulk stock (>5g) or if you lack a fume hood.[1][2]
-
Segregation: Place the HMBSF (solid or solution) into a dedicated HDPE waste container.[1][2]
-
Labeling: Label clearly as:
"TOXIC / CORROSIVE - ORGANIC SULFONYL FLUORIDE - CONTAINS FLUORIDES"[1][2]
Method B: In-Lab Quenching & Deactivation (Small Scale <5g)
Use this method for residual cleaning, glassware rinsing, or small-scale reaction waste.[1][2] This protocol chemically destroys the sulfonyl fluoride "warhead" and sequesters the fluoride ion.[1]
The Chemistry:
Step-by-Step Protocol:
-
Preparation:
-
Solubilization:
-
Hydrolysis (The Kill Step):
-
Fluoride Sequestration (The Safety Net):
-
Final Disposal:
Emergency Spill Response
| Scenario | Immediate Action |
| Solid Spill | 1. Do not create dust.[1][2][3][4] 2. Cover with dry lime, sand, or soda ash.[1] 3. Scoop into an HDPE container. 4. Wipe area with 1M NaOH, then water.[1][2] |
| Liquid Spill | 1. Absorb with vermiculite or chem-pads (do not use paper towels; they may degrade).[1][2] 2. Treat the absorbent as hazardous waste.[1][2] 3. Clean surface with Calcium Gluconate gel (if available) or Lime water to bind fluorides.[1][2] |
| Skin Contact | 1. IMMEDIATE flush with water (15 mins).[1][2][4] 2. Apply Calcium Gluconate Gel (2.5%) immediately.[1][2] 3. Seek ER medical attention (mention "Potential HF/Fluoride donor"). |
Decision Workflow Diagram
Caption: Operational decision tree for HMBSF disposal, prioritizing commercial removal for bulk quantities and calcium sequestration for in-lab quenching.
References
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Benzenesulfonyl fluoride derivatives.[1][2] Merck KGaA.[1][2] Link
-
Dong, J., Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[1][2] (Establishes stability profiles of sulfonyl fluorides). Link[1][2]
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1][2] (Standard protocols for fluoride and organic halide disposal). Link
-
Thermo Fisher Scientific. (2023).[1][2] Handling and Disposal of Fluorinated Organics.[1][2][5]Link[1][2]
(Note: While specific SDS for the hydroxymethyl isomer may be rare, protocols are derived from the validated behavior of the benzenesulfonyl fluoride pharmacophore and SuFEx chemistry standards.)
Sources
Personal protective equipment for handling 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride
An authoritative guide to the safe handling, operational logistics, and disposal of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride .
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical causality. This compound is a highly valuable electrophile, frequently utilized in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and the development of covalent biological probes. However, its sulfonyl fluoride moiety dictates a rigorous safety protocol.
Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably stable to aqueous hydrolysis under neutral conditions. Yet, under basic conditions, elevated temperatures, or in the presence of specific nucleophiles, they can rapidly decompose, potentially releasing hydrofluoric acid (HF) and sulfonic acids [1]. This dual threat—extreme corrosivity and specific target organ toxicity—requires a self-validating system of personal protective equipment (PPE) and environmental controls.
Mechanistic Hazard Profile
To handle this compound safely, you must understand why it is dangerous. The hazard profile is driven by its electrophilic nature. The sulfonyl fluoride group covalently modifies tissue proteins by reacting with nucleophilic amino acid residues (like serine, lysine, and tyrosine).
Table 1: Quantitative Hazard & Physicochemical Summary
| Hazard Parameter | Classification / Data | Causality & Operational Impact |
|---|---|---|
| Skin Corrosion / Irritation | Category 1B / 1C [2] | Rapidly alkylates epidermal proteins, causing severe, delayed-onset burns. |
| Serious Eye Damage | Category 1[2] | Corneal tissue is rich in nucleophiles; exposure leads to irreversible tissue damage. |
| Specific Target Organ Toxicity | STOT SE 3 (Respiratory) [2] | Inhalation of dust or vapor causes severe respiratory tract burns and edema. |
| Incompatibility | Strong bases, moisture, acids [1] | Contact with bases or prolonged moisture exposure liberates toxic gases (including HF). |
Mandatory Personal Protective Equipment (PPE) Matrix
Your PPE is your last line of defense. The selection of materials must account for both the pure chemical and the solvents used in your workflow.
Table 2: PPE Specifications and Selection Causality
| PPE Category | Specification | Scientific Causality & Validation |
|---|---|---|
| Hand Protection | Butyl Rubber or Viton (Fluorinated Rubber) (>0.4 mm thickness). Backup: Heavy-duty Nitrile for pure solid handling. | Causality: While nitrile is sufficient for the pure solid, this compound is often dissolved in polar aprotic solvents (DMF, DMSO) for SuFEx reactions. These solvents rapidly permeate nitrile, carrying the dissolved electrophile through the glove matrix directly into the skin. Validation: Perform a visual and inflation check for pinholes prior to every use. |
| Eye & Face Protection | Tightly fitting chemical safety goggles AND an 8-inch minimum face shield [3]. | Causality: Capillary action can draw reactive liquids around standard safety glasses. A face shield prevents aerosolized droplets from reaching the porous skin of the face. |
| Body Protection | Impervious chemical suit (e.g., Tyvek® or equivalent) and closed-toe, non-porous footwear [3]. | Causality: Cotton lab coats absorb spills, holding the corrosive agent against the skin and exacerbating burns. |
| Respiratory Protection | Full-face respirator with ABEK-P3 (EN 14387) cartridges, or supplied air [3]. | Causality: Required if handling outside a fume hood or during a spill. The P3 filter captures particulates, while the ABEK cartridge neutralizes acidic and organic vapors. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure containment and mitigate exposure risks.
Step 1: Environmental Preparation
-
Action: Conduct all operations inside a certified Class II chemical fume hood with a minimum face velocity of 100 fpm.
-
Validation: Verify the hood's magnehelic gauge is in the safe zone before opening the chemical container. Clear the workspace of incompatible materials (strong bases, aqueous acids).
Step 2: Reagent Dispensing (Inert Atmosphere)
-
Action: Purge the reaction vessel with dry Argon or Nitrogen. If the compound is a solid, use static-free, grounded spatulas to prevent dust aerosolization. If it is a liquid/oil, use positive displacement pipettes.
-
Causality: Excluding ambient moisture prevents the slow, insidious hydrolysis of the sulfonyl fluoride bond, which would otherwise build up internal pressure and HF gas inside the storage container [1].
Step 3: Reaction Execution
-
Action: Utilize a closed system (e.g., Schlenk line or sealed reaction vial with a pressure-relief septum). Monitor the internal temperature closely when adding nucleophiles or bases (e.g., DBU, triethylamine).
-
Causality: SuFEx reactions can be highly exothermic. Uncontrolled thermal runaways accelerate decomposition and gas evolution.
Operational workflow for handling reactive sulfonyl fluorides and emergency routing.
Emergency Response & Spill Mitigation
In the event of a failure in your primary controls, immediate, pre-planned action is critical.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes [3]. Expert Insight: Because sulfonyl fluorides can liberate HF upon deep tissue hydrolysis, have Calcium Gluconate (2.5%) gel readily available. If HF exposure is suspected, apply the gel immediately after washing to precipitate inert calcium fluoride and halt deep tissue necrosis.
-
Spill Cleanup: DO NOT USE WATER. Water will trigger hydrolysis and toxic gas release. Evacuate the area to allow vapors to dissipate. Wearing full PPE (including respiratory protection), cover the spill with an inert, dry absorbent material (e.g., dry sand, vermiculite, or a commercial acid spill kit) [4]. Sweep up using non-sparking tools and place into a tightly sealed, clearly labeled hazardous waste container.
Waste Management & Disposal Plan
Improper disposal of fluorinated electrophiles poses severe environmental and facility risks.
Step 1: Controlled Quenching Never dispose of unreacted this compound directly into a waste carboy.
-
Procedure: In a fume hood, dissolve the residual reagent in a miscible, unreactive solvent (e.g., THF or isopropanol). Slowly add a mild aqueous base (e.g., saturated sodium bicarbonate solution) dropwise while stirring.
-
Causality: This controlled hydrolysis neutralizes the reactive electrophile into its corresponding benign sulfonate salt. Leave the quenching vessel loosely capped to allow evolved CO2 gas to escape, preventing a pressure explosion.
Step 2: Segregation Once fully quenched and neutralized, transfer the mixture to a dedicated Halogenated Organic Waste container. Do not mix with strong acids or heavy metals.
Step 3: Final Disposal The material must be disposed of by removal to a licensed chemical destruction plant. The standard and required method is controlled incineration with flue gas scrubbing [4]. The scrubbing process is mandatory to capture the highly corrosive hydrogen fluoride gas generated during the combustion of the fluorinated compound, preventing atmospheric release.
References
- Fisher Scientific. (2025). Safety Data Sheet: Benzenesulfonyl fluoride.
- Carl Roth GmbH. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: Benzenesulfonyl fluoride.
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Perflurohexane sulphonyl fluoride.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
